Etocarlide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXHANOJNVGVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046197 | |
| Record name | Etocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234-30-6 | |
| Record name | N,N′-Bis(4-ethoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etocarlide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etocarlide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETOCARLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V3V5EQAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etocarlide: A Technical Guide to its Discovery, History, and Antitubercular Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etocarlide, chemically known as 1,3-bis(4-ethoxyphenyl)thiourea, is a member of the thiourea class of compounds investigated for its antitubercular properties. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound and related thiourea derivatives. While specific early documentation on this compound is sparse, its history is intrinsically linked to the broader research into thiocarlides, such as Isoxyl, which were explored as treatments for tuberculosis, particularly in the mid-20th century. This guide consolidates the available historical context, details the probable synthetic methodologies, outlines experimental protocols for assessing its biological activity, and presents its proposed mechanism of action through the inhibition of mycolic acid biosynthesis.
Discovery and History
The precise first synthesis and biological evaluation of this compound are not well-documented in readily available literature. However, its emergence can be situated within the extensive research into thiourea and thiocarlide derivatives as potential antitubercular agents in the 1960s. A key piece of historical evidence comes from a 1966 publication in the Russian journal "Проблемы туберкулеза" (Problems of Tuberculosis) by Shmelev et al., which presents a comparative study of "isoxyl and ethoxide" in both experimental and clinical settings.[1] "Isoxyl" refers to thiocarlide (4,4'-diisoamyloxydiphenylthiourea), a well-known antitubercular thiourea. It is highly probable that "ethoxide" refers to this compound, given its symmetrical structure with two ethoxy groups.
This places the investigation of this compound in the context of a search for effective and well-tolerated treatments for Mycobacterium tuberculosis. Thiourea derivatives were of significant interest during this period due to their novel mechanisms of action compared to the frontline drugs of the time.
Table 1: Key Milestones in the History of Thiourea Antitubercular Research
| Year | Milestone | Key Compound(s) | Reference(s) |
| 1966 | Comparative study of thiocarlides in experimental and clinical settings. | Isoxyl (Thiocarlide), Ethoxide (likely this compound) | [1] |
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 1,3-bis(4-ethoxyphenyl)thiourea |
| Synonyms | This compound, Ethoxide |
| Molecular Formula | C₁₇H₂₀N₂O₂S |
| Molecular Weight | 316.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
Synthesis of this compound (1,3-bis(4-ethoxyphenyl)thiourea)
While the original synthesis protocol for this compound is not explicitly available, a standard and reliable method for the synthesis of symmetrical N,N'-diarylthioureas can be detailed. This involves the reaction of an aryl isothiocyanate with an appropriate amine. For this compound, this would involve the reaction of 4-ethoxyphenyl isothiocyanate with 4-ethoxyaniline. An alternative and common one-pot synthesis involves the reaction of the amine with carbon disulfide in the presence of a coupling agent.
Experimental Protocol: Synthesis of 1,3-bis(4-ethoxyphenyl)thiourea
Materials:
-
4-ethoxyaniline
-
Carbon disulfide (CS₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxyaniline (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature.
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After stirring for 30 minutes, add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylthiourea byproduct is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,3-bis(4-ethoxyphenyl)thiourea.
-
The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
References
thiocarlide chemical structure and properties
An In-depth Technical Guide to Thiocarlide: Chemical Structure, Properties, and Mechanism of Action
Introduction
Thiocarlide, also known as Isoxyl, is a thiourea derivative drug developed in the 1960s for the treatment of tuberculosis.[1][2][3] It has demonstrated considerable in vitro antimycobacterial activity, proving effective against various multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][4][5] After falling out of favor, it has regained scientific interest as a subject for identifying new therapeutic targets and developing novel anti-tuberculosis agents.[6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its study.
Chemical Structure and Identifiers
Thiocarlide is chemically described as a 4,4′-diisoamyloxydiphenylthiourea.[1][7] Its structure features a central thiourea group (S=C(NH)₂) symmetrically substituted with two 4-(3-methylbutoxy)phenyl groups.
| Identifier | Value | Reference |
| IUPAC Name | 1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | [4][8] |
| Synonyms | Isoxyl, Tiocarlide | [2][4][9] |
| CAS Number | 910-86-1 | [4][10][11] |
| Molecular Formula | C₂₃H₃₂N₂O₂S | [4][9][10][11] |
| SMILES | CC(C)CCOc1ccc(cc1)NC(=S)Nc1ccc(OCCC(C)C)cc1 | [3][11] |
| InChI Key | BWBONKHPVHMQHE-UHFFFAOYSA-N | [4][11] |
Physicochemical Properties
Thiocarlide is a crystalline solid at room temperature. Its solubility profile makes it suitable for in vitro studies using organic solvents.
| Property | Value | Reference |
| Molecular Weight | 400.58 g/mol | [4][10][11] |
| Appearance | Crystalline solid | [9] |
| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~1 mg/mLSparingly soluble in aqueous buffers | [3][9][12] |
| UV/Vis. λmax | 273 nm | [9] |
| Storage Temperature | -20°C | [3][9] |
| Stability | ≥ 4 years (at -20°C) | [9] |
Mechanism of Action
Thiocarlide acts as a prodrug that requires enzymatic activation to exert its antimycobacterial effect. Its unique mechanism targets fatty acid synthesis, which is crucial for the integrity of the mycobacterial cell wall.
The primary target of activated thiocarlide is DesA3, a membrane-bound Δ9-stearoyl desaturase in Mycobacterium tuberculosis.[1][5] This enzyme is responsible for introducing a double bond into stearoyl-CoA to form oleoyl-CoA. Inhibition of DesA3 leads to a dose-dependent decrease in the synthesis of oleic acid and, consequently, tuberculostearic acid.[1][5] This disruption of unsaturated fatty acid production is lethal to the bacteria.[1] While thiocarlide also inhibits the synthesis of mycolic acids, studies have shown that this effect is not directly linked to the inhibition of oleic acid synthesis.[1][5]
Cross-resistance studies with ethionamide (ETH) suggest a shared activation pathway.[1][7] This activation is catalyzed by the flavin-containing monooxygenase, EthA, which is believed to S-oxidize the thiocarbonyl moiety of the drug.[6][7]
Experimental Protocols
Cell-Free Assay for Δ9-Desaturase Activity
This protocol directly demonstrates the inhibitory effect of thiocarlide on oleic acid synthesis in a cell-free system.[1]
Methodology:
-
Cell Culture and Harvest: Grow M. bovis BCG strain in Sauton medium supplemented with FeSO₄ (20 mg/liter) and 0.025% Tyloxapol. Harvest cells by centrifugation.
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Cell Lysate Preparation: Resuspend the cell pellet in 0.25 M sucrose. Disrupt the cells using probe sonication. Centrifuge the sonicate at 27,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the active enzyme.
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Enzyme Assay: Prepare a reaction mixture containing:
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1 µmol of NADPH in 0.1 mM potassium phosphate buffer (pH 7.2).
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2 mg of the mycobacterial protein extract (supernatant).
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Thiocarlide (or control solvent).
-
-
Incubation and Analysis: Incubate the reaction mixture and subsequently analyze for the conversion of a labeled substrate (e.g., [1-¹⁴C]stearoyl-CoA) to oleic acid using appropriate chromatographic techniques.
Oleic Acid Reversal Assay
This assay determines if the bactericidal effect of thiocarlide can be reversed by supplementing the growth medium with oleic acid, confirming that oleic acid synthesis is the critical target.[1]
Methodology:
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Prepare Media: Use 7H11 agar as the base medium. Prepare two variations:
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OADC Supplemented: Contains oleic acid.
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ADC Supplemented: Lacks oleic acid.
-
-
Incorporate Drug: For each medium variation, prepare plates with and without a specific concentration of thiocarlide (e.g., 0.5 µg/ml).
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Spot Dilutions: Prepare a series of 10-fold serial dilutions of a M. tuberculosis culture.
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Inoculation: Spot 5 µl of each dilution onto the surface of the four different types of plates (OADC ± ISO, ADC ± ISO).
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Incubation and Observation: Incubate the plates and observe for mycobacterial growth. A reversal is indicated by growth on the OADC + ISO plate but not on the ADC + ISO plate.
Synthesis
Modern synthetic methods allow for the efficient, chromatography-free production of thiocarlide and other thioureas. One such method is a three-component, continuous-flow reaction.[13]
Methodology: This procedure involves the reaction of an amine (4-(3-methylbutoxy)aniline), an isocyanide, and elemental sulfur. The use of an aqueous polysulfide solution allows the reaction to proceed under homogeneous and mild conditions. The final product crystallizes and can be isolated by simple filtration.[13]
Conclusion
Thiocarlide remains a significant compound in tuberculosis research. Its well-defined mechanism of action, involving the specific inhibition of DesA3 and oleic acid synthesis, validates this pathway as a viable therapeutic target.[1][5] The availability of detailed experimental protocols and modern synthetic routes facilitates further investigation into thiourea derivatives as a promising class of anti-tuberculosis agents.
References
- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocarlide — Wikipédia [fr.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Thiocarlide - Wikipedia [en.wikipedia.org]
- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Compound Thiocarlide - Chemdiv [chemdiv.com]
- 12. Thiocarlide | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Isoxyl in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxyl (ISO), a thiourea derivative also known as thiocarlide, is a repurposed anti-tuberculosis drug with demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive technical overview of the molecular mechanisms underpinning isoxyl's antimycobacterial activity. It is now understood that isoxyl is a prodrug that, upon activation, exerts a multi-targeted inhibitory effect on the synthesis of critical components of the mycobacterial cell wall, namely oleic acid and mycolic acids. This guide details the enzymatic activation of isoxyl, its primary molecular targets, and the resulting physiological consequences for Mtb. Furthermore, it furnishes detailed experimental protocols for key assays used to elucidate this mechanism of action and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction
The resurgence of tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutic agents and the re-evaluation of existing drugs with unique mechanisms of action. Isoxyl, a compound historically used in the clinical setting, has garnered renewed interest due to its potent activity against MDR-Mtb.[1][2] Early investigations revealed its capacity to inhibit the synthesis of mycolic acids, a hallmark of the mycobacterial cell envelope.[1] Subsequent research has unveiled a more intricate mechanism, identifying specific enzymatic targets within the fatty acid biosynthesis pathways of Mtb. This guide aims to consolidate the current understanding of isoxyl's mode of action for researchers engaged in tuberculosis drug discovery and development.
Mechanism of Action: A Multi-pronged Attack on Cell Wall Synthesis
Isoxyl's mechanism of action can be delineated into two key stages: prodrug activation and subsequent inhibition of multiple enzymatic targets.
Prodrug Activation by EthA
Isoxyl is a prodrug, meaning it requires enzymatic modification within the mycobacterium to be converted into its active, inhibitory form.[3][4] This bioactivation is catalyzed by the flavin-containing monooxygenase, EthA (Rv3854c), the same enzyme responsible for activating the second-line anti-tubercular drug ethionamide.[3] Mutations in the ethA gene have been shown to confer resistance to isoxyl, underscoring the critical role of this enzyme in its mechanism of action.[3] The activation process involves the EthA-mediated oxidation of the thiocarbonyl moiety of isoxyl.[4]
dot
References
- 1. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MadR mediates acyl CoA-dependent regulation of mycolic acid desaturation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
An In-depth Technical Guide to the Target Identification and Validation of Etoposide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Etoposide, a widely used chemotherapeutic agent. This document details the molecular target of Etoposide, the mechanism of action, and the experimental methodologies used to validate its target and elucidate its downstream signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum)[1]. It is a cornerstone in the treatment of various cancers, including small-cell lung cancer, testicular cancer, and lymphomas[1][2]. The clinical efficacy of Etoposide stems from its ability to induce cytotoxic DNA damage in rapidly dividing cancer cells[3][4]. This guide will delve into the scientific underpinnings of its mechanism, from initial target interaction to the ultimate induction of cell death.
Target Identification: DNA Topoisomerase II
The primary molecular target of Etoposide has been unequivocally identified as DNA Topoisomerase II (Topo II) , an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation[1][4][5][6]. Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then re-ligating the breaks[1][5].
Etoposide is classified as a Topo II "poison" rather than a simple inhibitor[4][7][8]. Instead of blocking the enzyme's catalytic activity outright, Etoposide stabilizes the cleavage complex , a transient intermediate where Topo II is covalently bound to the 5' ends of the cleaved DNA[4][5]. By preventing the re-ligation of the DNA strands, Etoposide converts Topo II into a potent cellular toxin that generates permanent DNA strand breaks[4][8].
dot
Target Validation: Experimental Evidence
The validation of Topo II as the direct target of Etoposide is supported by a wealth of experimental data. Key methodologies and findings are outlined below.
These assays directly measure the ability of Etoposide to induce Topo II-mediated DNA breaks.
-
Experimental Protocol: Plasmid DNA Cleavage Assay
-
Reaction Mixture: Purified human Topoisomerase IIα or IIβ is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.
-
Drug Addition: Etoposide, at varying concentrations, is added to the reaction mixture. A control reaction without Etoposide is included.
-
Incubation: The reaction is incubated at 37°C to allow for Topo II activity and drug interaction.
-
Termination: The reaction is stopped by adding SDS and proteinase K to digest the Topo II, leaving behind DNA with breaks.
-
Analysis: The DNA products are separated by agarose gel electrophoresis. Supercoiled (uncut), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid are visualized by staining with ethidium bromide.
-
Observation: An increase in the linear plasmid DNA band with increasing Etoposide concentration confirms the drug's ability to stabilize Topo II-mediated double-strand breaks.
-
Demonstrating that Etoposide induces DNA breaks in a cellular context is crucial for validation.
-
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Treatment: Cancer cell lines (e.g., HT1080, HeLa) are treated with various concentrations of Etoposide for a defined period (e.g., 1-4 hours).
-
Cell Embedding: Treated cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber.
-
Neutral Comet Assay (pH 8.0): Detects double-strand breaks.
-
Alkaline Comet Assay (pH > 13): Detects both single- and double-strand breaks[8].
-
-
Visualization: After electrophoresis, the DNA is stained with a fluorescent dye (e.g., SYBR Green). Damaged DNA, containing breaks, migrates out of the nucleoid, forming a "comet tail."
-
Quantification: The intensity of the comet tail relative to the head is measured using fluorescence microscopy and specialized software to quantify the extent of DNA damage.
-
-
Quantitative Data from Cellular Assays Studies have shown that the majority of DNA strand breaks induced by Etoposide are single-strand breaks (SSBs), with double-strand breaks (DSBs) being less frequent but more cytotoxic[9][10][11][12].
Parameter Finding Reference(s) Ratio of DSBs to total strand breaks Approximately 3% of Etoposide-induced strand breaks are DSBs. [9][11] DSBs activating DNA Damage Response Only about 10% of Etoposide-induced DSBs lead to the phosphorylation of histone H2AX, a key DNA damage signal. [9][11] Cytotoxic Contribution The small fraction of DSBs that activate H2AX phosphorylation (around 0.3% of total breaks) are primarily responsible for Etoposide's toxicity. [9][10]
The use of cell lines with mutations in the Topo II gene provides strong evidence for it being the primary target.
-
Experimental Protocol: Cytotoxicity Assays in Resistant Cells
-
Cell Lines: Utilize a wild-type cell line and a corresponding cell line known to be resistant to Etoposide, often harboring a mutation in the TOP2A gene.
-
Drug Treatment: Both cell lines are treated with a range of Etoposide concentrations for 48-72 hours.
-
Viability Measurement: Cell viability is assessed using methods like the MTT assay or Trypan Blue exclusion.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both cell lines.
-
Observation: A significantly higher IC50 value in the mutant/resistant cell line directly links Topo II to the cytotoxic effects of Etoposide[7][13].
-
Downstream Signaling Pathways
The DNA damage induced by Etoposide triggers a complex signaling network known as the DNA Damage Response (DDR). This response coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis[5][14].
dot
Etoposide treatment causes cells to arrest in the S and G2/M phases of the cell cycle, preventing them from proceeding through mitosis with damaged DNA[15][16].
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with Etoposide at various concentrations and for different time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An accumulation of cells in the S and G2/M peaks indicates cell cycle arrest.
-
-
Quantitative Data on Cell Cycle Distribution The following table summarizes representative data on the effect of Etoposide on the cell cycle in SH-SY5Y neuroblastoma cells after 48 hours of treatment[17].
Etoposide Conc. % Cells in G1 % Cells in S % Cells in G2/M Control (0 µM) ~60% ~25% ~15% 3 µM ~20% ~60% ~20%
Prolonged cell cycle arrest and extensive DNA damage ultimately lead to the activation of programmed cell death, or apoptosis[18][19][20].
-
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with Etoposide as described previously.
-
Staining: Harvested cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Observation: An increase in the Annexin V positive populations indicates the induction of apoptosis.
-
-
Experimental Protocol: Western Blot for Apoptosis Markers
-
Protein Extraction: Whole-cell lysates are prepared from Etoposide-treated and control cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key apoptosis-related proteins, such as cleaved Caspase-3, p53, and Bax[15][18][20]. A loading control (e.g., β-actin or vinculin) is used to ensure equal protein loading.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Observation: Increased levels of activated (cleaved) caspases and pro-apoptotic proteins like Bax confirm the activation of the apoptotic pathway.
-
Summary Workflow for Target Identification and Validation
The process of identifying and validating a drug target like Topo II for Etoposide follows a logical progression from in vitro biochemical assays to complex cellular and in vivo models.
dot
Conclusion
The identification and validation of DNA Topoisomerase II as the primary target of Etoposide represent a landmark in cancer pharmacology. Through a combination of biochemical, cellular, and genetic approaches, a clear mechanism of action has been established: Etoposide traps the Topo II-DNA cleavage complex, leading to the formation of cytotoxic DNA double-strand breaks. This initial damage activates the DNA Damage Response pathway, culminating in cell cycle arrest and apoptosis. The detailed understanding of this process, facilitated by the experimental protocols outlined in this guide, continues to inform the clinical use of Etoposide and the development of novel Topoisomerase II poisons.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase II as the target for the anticancer drug TOP-53: mechanistic basis for drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-AP sites generation by Etoposide in whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Numerical analysis of etoposide induced DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 12. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of DesA3 in Etocarlide's Mode of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etocarlide, also known as Isoxyl, is a thiourea-based antitubercular agent with a specific and potent mode of action against Mycobacterium tuberculosis. This technical guide delineates the critical role of the stearoyl-coenzyme A (CoA) Δ9-desaturase, DesA3, as the primary target of this compound. It details the mechanism of action, including the prodrug activation by the monooxygenase EthA, and the subsequent inhibition of oleic acid biosynthesis, a crucial component for the mycobacterial cell envelope. This document provides a compilation of available quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction
This compound (4,4'-diisopentyloxydiphenylthiourea) is a bacteriostatic drug that has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, distinct from many frontline tuberculosis therapies, makes it a subject of renewed interest in the face of rising antibiotic resistance. Central to its antimycobacterial activity is the inhibition of DesA3, an essential enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.
Mechanism of Action: Targeting Oleic Acid Biosynthesis
The primary mode of action of this compound is the disruption of oleic acid synthesis through the inhibition of the membrane-bound stearoyl-CoA Δ9-desaturase, DesA3 (Rv3229c).[1][2] Oleic acid is a vital precursor for the synthesis of essential components of the mycobacterial cell membrane, including phospholipids and tuberculostearic acid.
Prodrug Activation by EthA
This compound is a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effect. This activation is catalyzed by the monooxygenase EthA (Rv3854c), an enzyme also responsible for activating other thiocarbamide-containing drugs like ethionamide.[3][4][5] EthA is a flavin-dependent monooxygenase that is thought to oxidize the thiourea group of this compound, leading to the formation of a reactive intermediate. This activation step is crucial for the drug's activity, as mutations in the ethA gene can confer resistance to this compound.
Inhibition of DesA3 and Depletion of Oleic Acid
The activated form of this compound specifically targets and inhibits DesA3. DesA3, in conjunction with the oxidoreductase Rv3230c, catalyzes the introduction of a double bond into stearoyl-CoA to form oleoyl-CoA.[1][2] By inhibiting DesA3, this compound effectively blocks the production of oleic acid. The depletion of oleic acid disrupts the synthesis of essential lipids, leading to the inhibition of mycobacterial growth.[1][2] The bactericidal effect of this compound can be partially reversed by supplementing the growth medium with oleic acid, further confirming that the inhibition of oleic acid synthesis is the primary mechanism of action.[1]
Quantitative Data
| Mycobacterial Strain | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 2.5 | [2] |
| M. tuberculosis H37Ra | 4.0 | [1] |
| M. bovis BCG | 0.5 - 4.0 | [1][2] |
| M. aurum A+ | 2.0 | [2] |
| Drug-Resistant Clinical Isolates of M. tuberculosis | 1.0 - 10.0 | [2] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Isoxyl) against various mycobacterial strains.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the role of DesA3 in this compound's mode of action.
In Vitro EthA-Mediated Activation of this compound
This protocol describes a method for the in vitro activation of this compound using purified recombinant EthA.
Materials:
-
Purified recombinant EthA enzyme
-
This compound (Isoxyl)
-
NADPH
-
FAD
-
Potassium phosphate buffer (pH 7.5)
-
Reaction tubes
-
Incubator/water bath at 37°C
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 µM FAD, and 1 mM NADPH.
-
Add purified recombinant EthA to a final concentration of 5 µM.
-
Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of this compound metabolites, which represent the activated form of the drug.
DesA3 Stearoyl-CoA Desaturase Activity Assay
This protocol outlines a cell-free assay to measure the activity of DesA3 and its inhibition by activated this compound.
Materials:
-
Mycobacterial cell lysate or purified DesA3 and Rv3230c
-
[1-14C]Stearoyl-CoA (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.2)
-
Activated this compound solution (from the protocol in 4.1) or this compound with an EthA activation system.
-
Reaction tubes
-
Incubator/water bath at 37°C
-
Reagents for fatty acid extraction and derivatization (e.g., methanolic KOH, hexane)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel G)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 90:10:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM NADPH, and the mycobacterial cell lysate or purified enzymes.
-
For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of activated this compound for 10 minutes at 37°C.
-
Initiate the desaturase reaction by adding [1-14C]Stearoyl-CoA to a final concentration of 20 µM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding methanolic KOH to saponify the fatty acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with hexane.
-
Evaporate the hexane and derivatize the fatty acids to their methyl esters.
-
Separate the [1-14C]stearoyl methyl ester (substrate) from the [1-14C]oleoyl methyl ester (product) by TLC.
-
Visualize and quantify the radioactivity in the substrate and product spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine DesA3 activity and the percentage of inhibition by this compound.
Conclusion
The stearoyl-CoA Δ9-desaturase DesA3 is a validated and critical target for the antitubercular drug this compound. The mode of action involves a necessary prodrug activation step by the mycobacterial enzyme EthA, followed by the specific inhibition of DesA3. This leads to the depletion of oleic acid, a key component for maintaining the integrity of the mycobacterial cell envelope, ultimately resulting in the inhibition of bacterial growth. The detailed understanding of this mechanism provides a solid foundation for the rational design of new thiourea-based inhibitors with improved pharmacokinetic properties and efficacy against M. tuberculosis. Further research to determine the precise kinetic parameters of DesA3 inhibition by activated this compound will be invaluable for these future drug development efforts.
References
- 1. In vivo inactivation of the mycobacterial integral membrane stearoyl coenzyme A desaturase DesA3 by a C-terminus-specific degradation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacteriology Laboratory Manual | CDC FTBR [findtbresources.cdc.gov]
- 5. Identification of a Desaturase Involved in Mycolic Acid Biosynthesis in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Studies of Etocarlide (Isoxyl) for Tuberculosis: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etocarlide, also known as Isoxyl or thiocarlide, is a thioamide antitubercular agent that saw clinical use in the 1960s.[1] While it has been largely superseded by more modern therapies, a renewed interest in established compounds for potential repurposing against drug-resistant tuberculosis strains warrants a re-examination of its early clinical development. This technical guide provides a comprehensive overview of the available information on the early clinical studies of this compound, with a focus on its mechanism of action, and acknowledges the limitations in accessing detailed quantitative data and experimental protocols from the initial trials conducted over half a century ago.
Core Concepts: Mechanism of Action
This compound is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect.[2] Its mechanism of action is centered on the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1] This inhibitory action is similar to that of other thioamides like ethionamide and the first-line drug isoniazid.[1]
The activation of this compound is mediated by the flavin-containing monooxygenase, EthA.[2] Following activation, the drug targets the synthesis of mycolic acids, leading to a compromised cell wall and ultimately inhibiting bacterial growth.
Signaling Pathway and Activation
The activation and proposed mechanism of action of this compound can be visualized as a multi-step process. The following diagram illustrates the key steps from the inactive prodrug to the inhibition of mycolic acid synthesis.
Caption: this compound Activation and Mechanism of Action.
Early Clinical Trial Data
The available information indicates that these trials established the clinical use of this compound for tuberculosis treatment during the 1960s.[1] It is referenced that the drug fell from widespread use due to issues with absorption kinetics and bioavailability.[4]
Due to the inaccessibility of the primary clinical trial reports, a detailed table summarizing quantitative data such as patient demographics, dosage regimens, efficacy outcomes (e.g., sputum conversion rates), and a comprehensive list of adverse events with their frequencies cannot be provided at this time.
Experimental Protocols
Similarly, the specific experimental protocols for the early clinical studies of this compound are not detailed in the currently accessible literature. A general understanding of tuberculosis clinical trials from that period would suggest protocols likely included the following components:
-
Patient Selection: Inclusion criteria would have focused on patients with active pulmonary tuberculosis, confirmed by sputum smear and/or culture.
-
Treatment Regimens: Dosages and duration of this compound treatment, likely as part of a combination therapy, would have been defined.
-
Efficacy Assessment: The primary endpoint would have been sputum conversion, measured by the absence of Mycobacterium tuberculosis in sputum samples over time.
-
Safety Monitoring: Patients would have been monitored for clinical and laboratory signs of adverse drug reactions.
The following diagram provides a logical workflow that can be inferred for these early clinical trials.
Caption: Inferred Workflow of Early Tuberculosis Clinical Trials.
Conclusion and Future Directions
This compound represents a historical antitubercular agent with a well-understood mechanism of action targeting mycolic acid synthesis. While its early clinical development in the 1960s led to its use in treating tuberculosis, a detailed quantitative analysis of these foundational studies is hampered by the limited accessibility of historical medical literature. For researchers and drug development professionals, a deeper dive into archival medical journals may be necessary to unearth the specific protocols and data from these early trials. Such information could be invaluable for contextualizing the potential of this compound and other historical antitubercular agents in the modern fight against drug-resistant tuberculosis.
References
- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinical trial of thiocarlide (4-4' diisoamyloxythiocarbanilide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Isoxyl's Impact on the Mycolic Acid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxyl (ISO), also known as thiocarlide, is a thiourea-containing compound that has demonstrated significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the bacterium's survival, virulence, and resistance to common antibiotics.[3][4] This technical guide provides an in-depth overview of isoxyl's effects on the mycolic acid synthesis pathway, detailing its mechanism of action, target enzymes, and the experimental protocols used to elucidate these findings.
Mechanism of Action
Isoxyl is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5][6] The activation is mediated by the flavin-dependent monooxygenase, EthA.[5][7] Once activated, isoxyl primarily targets the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of fatty acid precursors to the full-length meromycolic acid chain.[5][8]
Specifically, activated isoxyl has been shown to inhibit the β-hydroxyacyl-ACP dehydratase complex, HadAB.[7][8] This inhibition disrupts the dehydration step in the FAS-II elongation cycle, leading to the accumulation of 3-hydroxy C18, C20, and C22 fatty acid intermediates and a subsequent halt in mycolic acid production.[8]
In addition to its effect on the FAS-II system, isoxyl has also been found to inhibit the Δ9-stearoyl desaturase (DesA3), an enzyme responsible for the synthesis of oleic acid.[2][9] Oleic acid is a precursor for tuberculostearic acid, another important component of the mycobacterial cell envelope. However, it is believed that the inhibition of DesA3 is a secondary effect and not the primary mechanism of isoxyl's potent antimycobacterial activity.[2] A third potential target that has been identified is the epoxide hydrolase EphD, which is also involved in mycolic acid metabolism.[7]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of isoxyl against various mycobacterial species and its inhibitory effect on mycolic acid synthesis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Isoxyl
| Mycobacterial Species | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 2.5 | [10] |
| Mycobacterium bovis BCG | 0.5 | [10] |
| Mycobacterium avium | 2.0 | [10] |
| Mycobacterium aurum A+ | 2.0 | [10] |
| Drug-resistant M. tuberculosis clinical isolates | 1 - 10 | [10] |
Table 2: Inhibition of Mycolic Acid Synthesis in M. tuberculosis H37Rv at MIC
| Mycolic Acid Class | Inhibition (%) | Reference |
| α-mycolates | 91.6 | [1][10] |
| Methoxymycolates | 94.3 | [1][10] |
| Ketomycolates | 91.1 | [1][10] |
Table 3: Inhibition of Mycolic Acid Synthesis in Other Mycobacteria at MIC
| Mycobacterial Species | Mycolic Acid Class | Inhibition (%) | Reference |
| M. bovis BCG | α-mycolates | 87.2 | [1][10] |
| Ketomycolates | 88.5 | [1][10] | |
| M. aurum A+ | α-mycolates | 87.1 | [1][10] |
| Ketomycolates | 87.2 | [1][10] | |
| Wax-ester mycolates | 86.5 | [1][10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of isoxyl on mycolic acid synthesis.
Radiolabeling of Mycolic Acids with [1,2-¹⁴C]acetate
This in vivo assay is used to monitor the biosynthesis of fatty acids and mycolic acids in the presence of an inhibitor.
-
Cell Culture: Mycobacterial strains are grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC) to mid-log phase.
-
Inhibitor Treatment: The culture is treated with the desired concentration of isoxyl (or other inhibitors) for a specified period (e.g., 2-4 hours).
-
Radiolabeling: [1,2-¹⁴C]acetate is added to the culture, and incubation is continued for several hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: The cells are harvested by centrifugation. The cell pellet is then subjected to saponification to release the mycolic acids from the cell wall. This is typically achieved by overnight incubation at 100°C in a solution of tetrabutylammonium hydroxide (TBAH).
-
Methylation: The released fatty acids and mycolic acids are then methylated to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). This is commonly done by adding dichloromethane and methyl iodide to the saponified mixture and incubating at room temperature.
-
Extraction of FAMEs and MAMEs: The methylated lipids are extracted from the aqueous phase using an organic solvent such as diethyl ether. The organic phase is then washed, dried, and the lipid residue is resuspended in a small volume of a suitable solvent (e.g., dichloromethane).
Thin-Layer Chromatography (TLC) Analysis of Mycolic Acid Methyl Esters
TLC is used to separate and visualize the different classes of mycolic acids and other fatty acids.
-
Spotting: The extracted FAME and MAME samples are spotted onto a silica gel TLC plate.
-
Development: The TLC plate is placed in a chromatography tank containing a solvent system that allows for the separation of the different lipid species. A common solvent system for mycolic acids is a mixture of hexane and ethyl acetate (e.g., 19:1, v/v), often run multiple times to improve separation.
-
Visualization:
-
For Radiolabeled Lipids: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the separated radiolabeled lipids. The intensity of the spots can be quantified to determine the percentage of inhibition.
-
For Non-labeled Lipids: The plate can be sprayed with a visualizing agent, such as 5% ethanolic molybdophosphoric acid followed by heating, or 0.01% ethanolic Rhodamine 6G for visualization under UV light.
-
In Vitro Enzyme Assays
These assays are used to directly assess the inhibitory effect of isoxyl on its target enzymes.
-
Expression and Purification of Recombinant Enzymes: The genes encoding the target enzymes (e.g., HadAB, DesA3, EphD, EthA) are cloned into expression vectors and transformed into a suitable host, such as E. coli or a non-pathogenic mycobacterial species like M. smegmatis. The recombinant proteins are then overexpressed and purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
HadAB Dehydratase Assay: The activity of the purified HadAB complex can be monitored spectrophotometrically by measuring the dehydration of a synthetic substrate, such as a 3-hydroxyacyl-CoA. The decrease in NADH or NADPH absorbance is followed as it is consumed by a coupled enoyl-ACP reductase. Alternatively, the formation of the enoyl-ACP product can be monitored by HPLC or mass spectrometry. The assay is performed in the presence and absence of activated isoxyl to determine its inhibitory effect.
-
DesA3 Desaturase Assay: The activity of DesA3 is typically measured by incubating the purified enzyme with its substrate, [1-¹⁴C]stearoyl-CoA, and the necessary cofactors (e.g., NADPH and the reductase partner Rv3230c). The reaction products are then extracted, separated by TLC, and the conversion of stearoyl-CoA to oleoyl-CoA is quantified by autoradiography.
-
EphD Epoxide Hydrolase Assay: The activity of EphD can be determined using a fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide by EphD results in a fluorescent product that can be measured using a fluorometer.
-
EthA-mediated Activation of Isoxyl: To study the activation of isoxyl by EthA in vitro, the purified EthA enzyme is incubated with isoxyl in the presence of NADPH. The reaction mixture can then be analyzed by techniques such as HPLC or mass spectrometry to identify the activated isoxyl metabolites. These activated species can then be used in the in vitro enzyme assays described above.
Visualizations
The following diagrams illustrate the mycolic acid synthesis pathway, the mechanism of isoxyl action, and a typical experimental workflow.
References
- 1. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 9. Expression, purification and crystallization of the (3R)-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
Foundational Research on Thiourea-Based Antituberculars: A Technical Guide
Thiourea and its derivatives have emerged as a significant class of compounds in the ongoing search for novel antitubercular agents. Their appeal to medicinal chemists is multifaceted, stemming from their versatile synthesis, diverse mechanisms of action, and demonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The linear shape of the thiourea motif, along with its capacity to act as both a hydrogen bond donor and acceptor, contributes to favorable bioavailability and hydrophilicity.[1][2] This technical guide provides an in-depth overview of the foundational research on thiourea-based antituberculars, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action
Thiourea derivatives exert their antitubercular effects through various mechanisms, often targeting the intricate cell wall biosynthesis of M. tuberculosis. A primary mode of action for many of these compounds is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell envelope.[3]
One of the most well-studied thiourea drugs is isoxyl (thiocarlide) , which is effective against a range of multidrug-resistant Mtb strains.[4][5] Foundational research has revealed its unique mechanism, which involves the inhibition of the membrane-bound Δ9-stearoyl desaturase (DesA3).[4][5] This enzyme is responsible for the synthesis of oleic acid. By inhibiting DesA3, isoxyl causes a dose-dependent decrease in oleic and, consequently, tuberculostearic acid synthesis, which in turn disrupts mycolic acid production.[4][5]
Another critical target for thiourea derivatives is the enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is also involved in mycolic acid biosynthesis.[3][6] Some thiourea-based compounds have been designed as direct inhibitors of InhA and have shown effectiveness against isoniazid-resistant strains where InhA is a common target.[3][7]
Furthermore, many thiourea-containing compounds are prodrugs that require bioactivation within the mycobacterium.[8][9] The flavin monooxygenase EtaA (also known as EthA) in M. tuberculosis oxidatively activates thiourea and thioamide prodrugs like isoxyl and thiacetazone.[8][9] This activation process generates electrophilic metabolites that are the ultimate active agents responsible for the antibacterial effect.[8][9]
Structure-Activity Relationship (SAR)
The antitubercular potency of thiourea derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights for designing more effective compounds.
-
Lipophilicity and Substituents: Increased lipophilicity often correlates with higher activity.[10][11] The introduction of specific groups onto the benzene rings, such as bromine, methoxyl, or isopropyl groups, particularly at the para-position, can increase lipophilicity and improve bacteriostatic action.[10] Halogen substitutions (Br > Cl > F) on phenyl or naphthyl rings have been shown to enhance InhA inhibitory activity.[3][10]
-
Structural Flexibility: Flexible structures, for instance, those with a carbon spacer between the thiourea core and an aromatic ring, often exhibit higher activity compared to more rigid molecules.[10] This flexibility may allow for better interaction within the hydrophobic pocket of target enzymes.[10]
-
Positional Isomerism: The position of substituents is crucial. Studies on phenylthiourea derivatives have indicated that halogen moieties at the meta- or para-positions and a methoxy group at the ortho-position are often optimal for anti-TB potency.[12]
Data Presentation: In Vitro Antitubercular Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for various series of thiourea derivatives against M. tuberculosis H37Rv and other strains, as reported in foundational studies.
Table 1: Activity of Isoxazole-Based Thiourea Derivatives against M. tuberculosis H37Rv
| Compound | Substituent (R) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5f | 4-Chlorophenyl | 1 | [1] |
| 5n | n-Hexyl | 2 | [1] |
| 5o | Cyclohexyl | 2 | [1] |
| Isoniazid | (Reference Drug) | 0.03 - 64 | [1] |
| Rifampicin | (Reference Drug) | 0.03 - 64 | [1] |
Data extracted from a study on isoxazole carboxylic acid methyl ester-based thiourea derivatives.[1]
Table 2: Activity of Phenyl/Naphthyl Thiourea Derivatives against M. tuberculosis H37Rv
| Compound | Description | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Naphthyl ring with Br | 0.78 | [3][6] |
| Compound B | Phenyl ring with Br | 1.56 | [3][6] |
| Compound C | Naphthyl ring with Cl | 1.56 | [3][6] |
Data from a study targeting the InhA enzyme.[3][6]
Table 3: Activity of Chiral Thiourea Derivatives against M. tuberculosis Strains
| Compound | Strain | MIC₅₀ (µM) | Reference |
|---|---|---|---|
| 28 | Mtb H37Rv | 2.0 ± 1.1 | [12][13] |
| 28 | Mtb H37Rv (in macrophages) | 2.3 ± 1.1 | [12][13] |
| 16 | M299 (hypervirulent) | Active | [12][13] |
| 29 | M299 (in clumps) | 5.6 ± 1.2 | [12][13] |
Data from a study investigating dual antimycobacterial and anti-inflammatory activities.[12][13]
Experimental Protocols
This section details the generalized methodologies for the synthesis and evaluation of thiourea-based antituberculars.
1. General Synthesis of N,N'-Disubstituted Thioureas
The synthesis of thiourea derivatives is often achieved through a straightforward one-pot reaction.[6][12][14]
-
Step 1: Formation of Isothiocyanate: An appropriate acyl chloride (0.01 mol) dissolved in acetone (50 mL) is added dropwise to a solution of potassium thiocyanate (KSCN) (0.01 mol) in acetone (30 mL).[14] The mixture is refluxed for approximately 30 minutes to form the corresponding acyl isothiocyanate in situ.[14]
-
Step 2: Reaction with Amine: After cooling the mixture to room temperature, a solution of the desired primary or secondary amine (0.01 mol) in acetone (10 mL) is added.[12][14] The reaction mixture is then refluxed for about 2 hours.[14]
-
Step 3: Precipitation and Purification: The resulting mixture is poured into a cold, dilute acid solution (e.g., 0.1 M HCl) to precipitate the crude thiourea product.[14] The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.
-
Characterization: The final products are characterized using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][14]
2. In Vitro Antitubercular Activity Assay (Broth Microdilution)
The antitubercular activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1][15]
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microplate using a suitable broth medium (e.g., Sula semisynthetic medium or Middlebrook 7H9).[1][15]
-
Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.[1][15]
-
Incubation: The plates are sealed and incubated at 37°C for a period ranging from 7 to 28 days.[1][15]
-
MIC Determination: After incubation, a viability indicator such as resazurin or Alamar Blue is added to each well.[1][7] A color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
3. Intracellular Killing Assay
This assay evaluates the ability of compounds to kill Mtb residing within host cells, which is crucial for addressing latent TB.[15][16]
-
Cell Culture: A macrophage cell line (e.g., human MonoMac-6 or murine RAW264.7) is cultured in 24- or 12-well plates.[16][17]
-
Infection: Adherent macrophages are infected with Mtb (e.g., H37Rv) at a specific multiplicity of infection (MOI), typically for 4 hours.[16][17]
-
Treatment: Extracellular bacteria are removed by washing. The infected cells are then incubated with various concentrations of the test compounds for several days (e.g., 3-6 days), with the medium being replaced with fresh compound solution periodically.[16]
-
Quantification: After treatment, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.
4. InhA Enzyme Inhibition Assay
This spectrophotometric assay measures the direct inhibition of the InhA enzyme.[3][6]
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified recombinant InhA enzyme, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH in a suitable buffer.
-
Inhibition: Test compounds are pre-incubated with the enzyme before initiating the reaction by adding the substrate.
-
Measurement: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[7]
Conclusion
Foundational research has firmly established thiourea derivatives as a versatile and potent class of antitubercular agents. Their ability to target multiple pathways in M. tuberculosis, including the crucial mycolic acid biosynthesis pathway via enzymes like DesA3 and InhA, makes them promising candidates for combating drug-resistant tuberculosis. The well-defined synthetic routes and clear structure-activity relationships provide a robust framework for the rational design and optimization of new thiourea-based drugs. Future research will likely focus on enhancing selectivity for mycobacterial targets to minimize host cytotoxicity and on developing compounds effective against both replicating and dormant bacilli.
References
- 1. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. pak.elte.hu [pak.elte.hu]
- 17. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Etocarlide (Ethionamide): An Examination of its Antimycobacterial Spectrum of Activity
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etocarlide, more commonly known as Ethionamide (ETH), is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is contingent on activation by a mycobacterial enzyme, leading to the inhibition of mycolic acid synthesis—a crucial component of the mycobacterial cell wall. This guide provides a comprehensive technical overview of this compound's spectrum of activity, detailing its mechanism of action, quantitative inhibitory concentrations against a range of mycobacterial species, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
This compound is a prodrug that requires bio-activation within the mycobacterium to exert its antibacterial effect. The activation and subsequent inhibition pathway is a key area of study for understanding both its efficacy and mechanisms of resistance.
The process begins when this compound diffuses into the mycobacterial cell. Inside the bacterium, the flavin monooxygenase enzyme EthA oxidizes the thioamide group of this compound. This activation step is transcriptionally repressed by the protein EthR. The activated form of this compound, likely a reactive S-oxide metabolite, subsequently forms a covalent adduct with NAD+. This this compound-NAD adduct is the active molecule that targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of C26 fatty acids, the precursors to mycolic acids. By inhibiting InhA, this compound effectively blocks mycolic acid biosynthesis, compromising the integrity of the mycobacterial cell wall and leading to bacterial death.[1] Resistance to this compound can emerge from mutations in the ethA gene, preventing activation, or in the inhA gene, which alters the drug's binding site.[1]
Spectrum of Antimycobacterial Activity
This compound exhibits activity primarily against Mycobacterium tuberculosis, including strains resistant to first-line drugs. Its activity against non-tuberculous mycobacteria (NTM) is variable and species-dependent. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.
Table 1: Activity against Mycobacterium tuberculosis Complex
| Species/Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Method | Reference(s) |
| M. tuberculosis (Drug-Susceptible) | - | - | 5.0 | Sensititre | [2] |
| M. tuberculosis (MDR) | <0.6 - >20 | - | - | Sensititre | [2] |
| M. tuberculosis (pre-XDR) | <0.6 - >20 | - | - | Sensititre | [2] |
| M. tuberculosis (XDR) | <0.6 - >20 | - | - | Sensititre | [2] |
| M. tuberculosis (Low-Level Resistant) | 5 - 10 | - | - | Broth Microdilution | [3] |
| M. tuberculosis (High-Level Resistant) | ≥20 | - | - | Broth Microdilution | [3] |
| M. tuberculosis H37Rv | - | 1.0 - 2.5 | - | MGIT / Sensititre | [4][5] |
| M. tuberculosis Clinical Isolates | 80 - 156 | - | - | Agar Proportion | [6] |
Table 2: Activity against Non-Tuberculous Mycobacteria (NTM)
| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Method | Reference(s) |
| M. kansasii | <0.3 - 1.2 | - | - | Broth Microdilution | [7] |
| M. kansasii | 0.3 - 20.0 | - | - | Sensititre | [8] |
| M. avium complex (MAC) | - | >64 | >64 | Broth Microdilution | [9] |
| M. avium | - | 16 | 32 | Broth Microdilution | [10] |
| M. intracellulare | - | 32 | 64 | Broth Microdilution | [10] |
| M. chimaera | - | 32 | 64 | Broth Microdilution | [10] |
| M. abscessus | 16 - 256 | - | - | Broth Microdilution | [11] |
| M. abscessus (WT) | - | - | 8.0 (MIC₉₉) | Broth Microdilution | [11] |
| M. gordonae | Susceptible | - | - | Alamar Blue Assay | [12] |
| M. marinum | Susceptible | - | - | Alamar Blue Assay | [12] |
| M. scrofulaceum | Susceptible | - | - | Alamar Blue Assay | [12] |
| M. malmoense | Susceptible | - | - | Alamar Blue Assay | [12] |
*Qualitative result reported; specific MIC value not provided.
Experimental Protocols for MIC Determination
Accurate determination of MIC values is fundamental for assessing the in vitro activity of antimycobacterial agents. The two most common reference methods are broth microdilution and the agar proportion method.
Broth Microdilution Method (e.g., Sensititre™ MycoTB)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation: A pure culture of the mycobacterial isolate is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, followed by a final dilution to achieve a target inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: The assay is performed in a 96-well microtiter plate containing pre-filled, lyophilized twofold serial dilutions of this compound and other antibiotics.
-
Inoculation and Incubation: The prepared mycobacterial suspension is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C.
-
Reading Results: The plate is read after a specified incubation period (typically 14-21 days for slow-growing mycobacteria). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
Agar Proportion Method
The agar proportion method is considered a reference standard for M. tuberculosis and involves comparing bacterial growth on drug-free media to growth on media containing critical concentrations of the drug.
-
Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared. For the test plates, this compound is incorporated into the molten agar at various concentrations before pouring. A drug-free control plate is also prepared.
-
Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared. Serial dilutions (e.g., 10⁻² and 10⁻⁴) of this suspension are made.
-
Inoculation: A standardized volume of each dilution is inoculated onto both the drug-containing and drug-free control plates.
-
Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for approximately 21 days.
-
Result Interpretation: The number of colony-forming units (CFU) on the drug-containing plates is compared to the CFU on the control plate. The proportion of resistant bacteria is calculated. The MIC is defined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[7]
Conclusion
This compound (Ethionamide) remains an important agent in the therapeutic arsenal against multidrug-resistant Mycobacterium tuberculosis. Its efficacy is directly linked to its activation by the EthA enzyme and subsequent inhibition of mycolic acid synthesis via InhA. While highly active against susceptible M. tuberculosis and M. kansasii, its utility against the M. avium complex and M. abscessus is limited by higher intrinsic resistance, as evidenced by significantly elevated MIC values. The standardized methodologies outlined are crucial for the continued surveillance of resistance patterns and for guiding the development of novel therapeutics and EthA activation enhancers that could potentially broaden this compound's clinical utility.
References
- 1. Ethionamide - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Susceptibility Profiling and Genetic Determinants of Drug Resistance in Mycobacterium kansasii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility profiling of pulmonary Mycobacterium kansasii and its correlation with treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Differences in Drug-Susceptibility Patterns between Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium chimaera Clinical Isolates: Prospective 8.5-Year Analysis by Three Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.plos.org [journals.plos.org]
Understanding the Prodrug Activation of Etocarlide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etocarlide (4,4'-diethoxythiocarbanilide) is a thiourea-containing compound with known antimycobacterial activity. As a prodrug, this compound requires metabolic activation within Mycobacterium tuberculosis to exert its therapeutic effect. This technical guide provides an in-depth overview of the current understanding of the prodrug activation of this compound, drawing upon the established mechanisms of action for structurally related thiourea and thioamide antitubercular agents. While direct experimental data for this compound is limited, this guide extrapolates from the activation pathways of similar compounds to present a cohesive model of its bioactivation.
Core Concept: Bioactivation by EthA
The central hypothesis for the activation of this compound revolves around the enzymatic activity of the mycobacterial flavin-containing monooxygenase, EthA (Rv3854c).[1][2] This enzyme is a known activator of several thiocarbamide-containing prodrugs, including ethionamide, isoxyl, and thiacetazone.[3][4][5] The activation process is believed to be essential for converting the relatively inert prodrug into a reactive species capable of inhibiting vital cellular processes in M. tuberculosis.
Proposed Signaling Pathway for this compound Activation
The activation of this compound by EthA is likely a multi-step process involving oxidation of the thiourea group. This leads to the formation of reactive electrophilic intermediates that are the ultimate effectors of the drug's antitubercular activity.
Caption: Proposed activation pathway of this compound.
Quantitative Data Summary
Table 1: Inferred Kinetic Parameters for EthA-mediated Activation of Thiourea Drugs
| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference (for analogous substrates) |
| This compound | Data not available | Data not available | N/A |
| Phenylacetone (model substrate) | 61 | 0.017 | [6] |
Note: The data for phenylacetone is provided as a reference for a known substrate of EthA and may not be directly comparable to this compound.
Experimental Protocols
The following section outlines a generalized experimental protocol for investigating the activation of this compound by EthA. This protocol is based on methodologies used for other thiocarbamide drugs.[3][4]
In Vitro Assay for EthA-mediated Metabolism of this compound
Objective: To determine if this compound is a substrate for the M. tuberculosis enzyme EthA and to identify the resulting metabolites.
Materials:
-
Purified recombinant M. tuberculosis EthA[3]
-
This compound
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system for metabolite analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, NADPH, and purified EthA enzyme.
-
Initiation: Initiate the reaction by adding this compound to the mixture. A control reaction without EthA should be run in parallel.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Centrifuge the quenched reaction to pellet the protein. Analyze the supernatant by LC-MS to identify and quantify the parent compound (this compound) and any potential metabolites.
Experimental Workflow Diagram
Caption: Workflow for in vitro activation assay.
Mechanism of Action and Target Inhibition
Following activation by EthA, the reactive metabolites of this compound are believed to inhibit essential cellular processes in M. tuberculosis. By analogy with the structurally similar thiourea drug isoxyl, a likely target for activated this compound is the Δ9-stearoyl desaturase, DesA3.[7] This enzyme is crucial for the biosynthesis of oleic acid, a key component of the mycobacterial cell membrane and a precursor for other important lipids. Inhibition of DesA3 would disrupt the integrity of the cell envelope, leading to bacterial growth inhibition and eventual cell death.
Logical Relationship of Inhibition
Caption: Inferred mechanism of target inhibition.
Conclusion
The prodrug activation of this compound is a critical step in its antitubercular activity. While direct experimental data remains to be fully elucidated, the existing evidence from related thiourea and thioamide compounds strongly suggests a mechanism involving oxidative activation by the mycobacterial enzyme EthA. The resulting reactive metabolites are then likely to inhibit key enzymes in the mycolic acid biosynthesis pathway, such as DesA3. Further research is required to definitively confirm this proposed pathway, identify the specific active metabolites, and quantify the kinetics of the activation process. A deeper understanding of this mechanism will be invaluable for the development of more effective and less toxic second-line antitubercular drugs.
References
- 1. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EthA, a common activator of thiocarbamide-containing drugs acting on different mycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Note: Synthesis and Purification of Etocarlide (4,4'-Diethoxythiocarbanilide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Etocarlide, also known as 4,4'-diethoxythiocarbanilide. This compound is a thiourea derivative with potential applications in drug development. The synthesis is based on the reaction of p-phenetidine with carbon disulfide in the presence of a base. This method is a common and effective way to produce symmetrical diarylthioureas. The protocol includes step-by-step instructions for the synthesis, work-up, and purification by recrystallization. Additionally, this note presents a workflow diagram for the experimental process and tables summarizing key quantitative data.
Introduction
This compound (N,N'-bis(4-ethoxyphenyl)thiourea) is a symmetrical diarylthiourea. Thiourea derivatives are a class of organic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The synthesis of symmetrical diarylthioureas can be achieved through various methods, including the reaction of an aromatic amine with a thiophosgene equivalent or the reaction of an amine with carbon disulfide. This protocol details the synthesis of this compound from p-phenetidine and carbon disulfide, a method known for its operational simplicity and good yields. Proper purification is crucial to obtain a product of high purity suitable for further research and development.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| p-Phenetidine | 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | Starting Material |
| Carbon Disulfide | Carbon Disulfide | CS₂ | 76.14 | Thiocarbonyl Source |
| Sodium Hydroxide | Sodium Hydroxide | NaOH | 40.00 | Base |
| Ethanol | Ethanol | C₂H₅OH | 46.07 | Solvent |
| This compound | N,N'-bis(4-ethoxyphenyl)thiourea | C₁₇H₂₀N₂O₂S | 316.42 | Product |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Molar Ratio (p-phenetidine : CS₂) | 2 : 1 |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 hours |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol |
| Typical Yield | 80-90% |
| Melting Point (literature) | 173-175 °C |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of symmetrical N,N'-diarylthioureas.
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl, concentrated)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 0.1 mol of p-phenetidine in 100 mL of ethanol.
-
Addition of Base: To this solution, add a solution of 0.1 mol of sodium hydroxide in 20 mL of water.
-
Addition of Carbon Disulfide: While stirring the mixture vigorously, add 0.05 mol of carbon disulfide dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4 hours. The reaction mixture may become turbid as the sodium salt of the dithiocarbamate intermediate forms and subsequently reacts.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 500 mL of cold water.
-
Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with distilled water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a temperature below its melting point.
Purification of this compound by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals to a constant weight.
-
Analysis: Determine the melting point of the purified product and compare it to the literature value. Purity can be further assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Visualization
Caption: Workflow for the synthesis and purification of this compound.
Application Notes and Protocols for In Vitro Determination of Etocarlide Minimum Inhibitory Concentration (MIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etocarlide, also known as ethoxyd, is a thiourea-containing compound with known antimycobacterial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its efficacy against Mycobacterium tuberculosis and other relevant mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] These application notes provide detailed protocols for determining the MIC of this compound using standardized in vitro assays, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for mycobacterial susceptibility testing.[4][5][6]
The methodologies described herein are fundamental for preclinical drug development, resistance surveillance, and establishing the potency of this compound against clinical isolates of M. tuberculosis. The primary methods covered are broth microdilution and agar dilution, which are commonly accepted techniques for quantitative susceptibility testing.[6][7]
Principle of the Assays
The determination of this compound's MIC relies on challenging a standardized inoculum of mycobacteria with serial dilutions of the drug. After an appropriate incubation period, the concentration at which bacterial growth is inhibited is determined.
-
Broth Microdilution: This method involves preparing two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable liquid growth medium.[8][9] Each well is then inoculated with a standardized suspension of the test organism. The MIC is read as the lowest concentration of this compound that shows no visible turbidity after incubation.[2][8]
-
Agar Dilution: In this technique, varying concentrations of this compound are incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar) before it solidifies.[7][10] A standardized inoculum of the test organism is then spotted onto the surface of the drug-containing and drug-free (growth control) agar plates. The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacteria on the agar surface.[7]
Experimental Protocols
-
This compound reference powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile distilled water
-
Middlebrook 7H9 broth base
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Middlebrook 7H10 or 7H11 agar base
-
Glycerol
-
Tween 80
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Pipettes and sterile tips
-
Incubator with 5% CO2 atmosphere (for some mycobacteria)
-
Nephelometer or spectrophotometer for inoculum standardization
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain
-
Clinical isolates of M. tuberculosis
This protocol is adapted from the CLSI M24 document for susceptibility testing of mycobacteria.[5]
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh the this compound reference powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in Middlebrook 7H9 broth to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.
Step 2: Preparation of Mycobacterial Inoculum
-
Culture the mycobacterial isolate on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10 agar) until sufficient growth is observed.
-
Transfer several colonies into a tube containing sterile saline with 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a uniform suspension and break up clumps.
-
Allow the larger particles to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
Step 3: Assay Setup
-
Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the drug.
-
The last two wells should serve as controls: one for growth (no drug) and one for sterility (no inoculum).
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test concentrations.
Step 4: Incubation
-
Seal the microtiter plate with a breathable sealant or place it in a zip-lock bag to prevent evaporation.
-
Incubate the plate at 35-37°C in a humidified atmosphere, with 5% CO2 if required for the specific strain.
-
Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 14-21 days for M. tuberculosis).
Step 5: Determination of MIC
-
After incubation, visually inspect the plate for turbidity. A reading mirror can aid in this process.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Step 1: Preparation of this compound-Containing Agar Plates
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to individual aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.
-
Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
Step 2: Preparation of Mycobacterial Inoculum
-
Prepare the mycobacterial inoculum as described in Step 2 of the Broth Microdilution protocol.
-
Adjust the final inoculum to a concentration of approximately 1 x 10^7 CFU/mL.
Step 3: Inoculation of Plates
-
Using a multipoint inoculator or a pipette, spot 1-10 µL of the standardized inoculum onto the surface of each this compound-containing plate and the growth control plate.
-
Allow the spots to dry completely before inverting the plates.
Step 4: Incubation
-
Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 14-21 days, or until sufficient growth is visible on the control plate.
Step 5: Determination of MIC
-
Examine the plates for the presence of bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits, or shows a significant reduction (e.g., ≥99%) in, the growth of the mycobacterial isolate compared to the drug-free control.
Data Presentation
Quantitative MIC data should be summarized in a clear and structured format.
Table 1: Example MIC Data for this compound against M. tuberculosis
| Isolate ID | Method | This compound MIC (µg/mL) | Interpretation |
| H37Rv (QC) | Broth Microdilution | 0.5 | - |
| Clinical Isolate 1 | Broth Microdilution | 1.0 | - |
| Clinical Isolate 2 | Broth Microdilution | 0.25 | - |
| H37Rv (QC) | Agar Dilution | 0.5 | - |
| Clinical Isolate 1 | Agar Dilution | 1.0 | - |
| Clinical Isolate 2 | Agar Dilution | 0.5 | - |
Note: The interpretation of MIC values (Susceptible, Intermediate, Resistant) requires the establishment of clinical breakpoints, which are determined through extensive clinical and pharmacological studies.
Quality Control
A reference strain, such as M. tuberculosis H37Rv (ATCC 27294), should be included in each batch of MIC testing to ensure the accuracy and reproducibility of the results. The obtained MIC for the quality control strain should fall within a pre-defined acceptable range.
Table 2: Example Quality Control Ranges for this compound
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) |
| M. tuberculosis H37Rv | Broth Microdilution | 0.25 - 1.0 |
| M. tuberculosis H37Rv | Agar Dilution | 0.25 - 1.0 |
Note: These ranges are hypothetical and would need to be established through multi-laboratory validation studies.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
References
- 1. iacld.com [iacld.com]
- 2. m.youtube.com [m.youtube.com]
- 3. idexx.dk [idexx.dk]
- 4. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 5. CLSI M24S 2nd Ed. on Susceptibility Testing | News | CLSI [clsi.org]
- 6. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of Bartonella species to 17 antimicrobial compounds: comparison of Etest and agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Murine Models in Efficacy Testing
Introduction
These application notes provide detailed protocols and guidelines for conducting preclinical efficacy studies of therapeutic compounds using murine models. The following sections are divided into two potential areas of interest based on the query: efficacy testing for an anti-cancer agent (using Etoposide as a representative example) and for an anti-tuberculosis agent targeting mycolic acid synthesis. The protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible results.
Scenario 1: Efficacy Testing of an Anti-Cancer Agent (Etoposide)
Etoposide is a well-characterized chemotherapy drug that serves as an excellent model for outlining preclinical efficacy testing in oncology.[1][2] It is used in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2][3]
Mechanism of Action: Etoposide's primary mechanism of action is the inhibition of the enzyme topoisomerase II.[2][3][4] This enzyme is crucial for managing DNA topology during replication and transcription. By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and subsequent cancer cell apoptosis.[3][4][5]
Signaling Pathway Diagram: Etoposide Mechanism of Action
References
Application Notes and Protocols for the Quantification of Etocarlide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etocarlide, also known as 4,4'-diethoxythiocarbanilide, is a thiourea derivative with potential therapeutic applications. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. While specific, validated analytical methods for this compound quantification in plasma are not widely available in published literature, methods for structurally similar compounds, such as Isoxyl (thiocarlide), provide a strong basis for developing a robust analytical protocol.
This document provides a detailed application note and protocol based on established methodologies for analogous thiourea compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. This approach is adaptable and can be validated for the specific quantification of this compound in a research or clinical setting.
Principle of the Method
The proposed method involves the extraction of this compound from a plasma matrix followed by separation and quantification using reverse-phase HPLC with UV detection. A suitable internal standard (IS) should be used to ensure accuracy and precision. The chromatographic conditions are optimized to achieve a clear separation of this compound from endogenous plasma components and the internal standard.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC-UV method for a compound structurally similar to this compound (based on Isoxyl data) and can be used as a template for presenting validation data for an this compound assay.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.25 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, weighted (1/x²) |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.25 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.75 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 4.0 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 8.0 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.75 | > 85% | 85-115% |
| High QC | 8.0 | > 85% | 85-115% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar thiourea derivative not present in the study samples)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid or acetic acid
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Calibrated pipettes
Protocol for Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
HPLC-UV Method Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) in a ratio of 70:30 (v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 270 nm (the optimal wavelength should be determined by scanning the UV spectrum of this compound).
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of both this compound and the internal standard without interference from late-eluting plasma components.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components and other medications.
-
Linearity: Establish the concentration range over which the assay is accurate and precise.
-
Precision and Accuracy: Determine the closeness of repeated measurements and the agreement between the measured and true values.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: Evaluate the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Logical Relationship of Method Validation Parameters
Caption: Interdependencies of method validation parameters.
Application Note: HPLC-UV Method for the Analysis of Thiocarlide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of thiocarlide (also known as isoxyl). This method is applicable for the determination of thiocarlide in plasma samples and can be adapted for the analysis of pharmaceutical formulations. The described protocol provides a reliable and efficient means for quality control, pharmacokinetic studies, and drug development research involving thiocarlide.
Introduction
Thiocarlide is a thiourea antimicrobial agent with known activity against Mycobacterium tuberculosis. Accurate and precise analytical methods are crucial for the evaluation of its efficacy, safety, and formulation quality. This document provides a detailed experimental protocol for an HPLC-UV method that is sensitive, reproducible, and accurate for the quantification of thiocarlide.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Spherisorb 5 µm ODS2 (C18), 2 x 100 mm |
| Mobile Phase | 70% Acetonitrile in 20 mM Ammonium Acetate buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 270 nm[1] |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Thiocarlide reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Human plasma (for bioanalytical applications)
-
Methanol (HPLC grade, for sample preparation)
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of thiocarlide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
For Plasma Samples:
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of thiocarlide and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity (Range) | 0.25 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.25 µg/mL[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from endogenous plasma components observed at the retention time of thiocarlide. |
| Retention Time | Approximately 4.8 minutes[1] |
Results and Discussion
The developed HPLC-UV method provides a simple and effective way to quantify thiocarlide. The retention time of approximately 4.8 minutes allows for a rapid sample throughput. The method demonstrated excellent linearity, accuracy, and precision over the tested concentration range, making it suitable for routine analysis. The recovery of thiocarlide from guinea pig plasma was reported to be greater than 68%[1].
Diagrams
Caption: Experimental workflow for the HPLC-UV analysis of thiocarlide.
Conclusion
The HPLC-UV method described in this application note is a validated, reliable, and efficient tool for the quantitative analysis of thiocarlide in various matrices. The detailed protocol and performance characteristics provided herein can be readily implemented in a quality control or research laboratory setting.
References
Developing a Cell-Based Assay for Topoisomerase II Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Topoisomerase II inhibitors are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1] These drugs target topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By inhibiting the re-ligation step of the enzyme's action, these drugs lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] This document provides a detailed protocol for a cell-based assay to determine the cytotoxic activity of potential topoisomerase II inhibitors, using Etoposide as a reference compound.
Principle of the Assay
This assay measures the dose-dependent effect of a test compound on the viability and proliferation of a selected cancer cell line. The cytotoxicity of the compound is quantified by measuring the reduction in cell viability compared to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is a key parameter determined from this assay. The assay is based on the principle that a decrease in the number of viable cells following drug treatment correlates with the drug's cytotoxic activity.
Key Applications
-
Screening for Novel Topoisomerase II Inhibitors: High-throughput screening of chemical libraries to identify new drug candidates.
-
Determination of IC50 Values: Quantifying the potency of a compound to compare different drug candidates or formulations.
-
Mechanism of Action Studies: Investigating the cellular effects of a compound, such as induction of apoptosis or cell cycle arrest.
-
Drug Resistance Studies: Evaluating the sensitivity of different cancer cell lines to a particular drug.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to be sensitive to topoisomerase II inhibitors (e.g., MCF7, T47D, MDA-231, U2OS, SJSA-1).[6][7][8]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: Stock solution of the test compound (e.g., Etocarlide analog) in a suitable solvent (e.g., DMSO).
-
Reference Compound: Etoposide stock solution in DMSO.
-
Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), Resazurin-based assays, or Trypan Blue.[9]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% solution.
-
96-well, flat-bottom, clear-walled, sterile microplates.
-
Multichannel pipette, sterile pipette tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (Luminometer or Fluorometer, depending on the viability reagent).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the cell-based cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the test compound and the reference compound (Etoposide) in cell culture medium. A typical concentration range for Etoposide would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Luminescence_treated / Luminescence_vehicle) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data from the cell-based assay should be summarized in a clear and structured table for easy comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | 95% Confidence Interval |
| Test Compound 1 | MCF7 | 48 | 15.2 | 12.5 - 18.4 |
| 72 | 8.9 | 7.1 - 11.2 | ||
| T47D | 48 | 22.5 | 19.8 - 25.6 | |
| 72 | 12.1 | 10.5 - 13.9 | ||
| Etoposide | MCF7 | 48 | 5.6 | 4.8 - 6.5 |
| 72 | 2.3 | 1.9 - 2.8 | ||
| T47D | 48 | 8.9 | 7.7 - 10.3 | |
| 72 | 4.1 | 3.5 - 4.8 |
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway initiated by a topoisomerase II inhibitor like Etoposide, leading to apoptosis.
References
- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for Testing Etocarlide Synergy with other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of novel therapeutic strategies, including the identification of synergistic drug combinations to enhance treatment efficacy, shorten duration, and overcome resistance.
Etocarlide (1,3-bis(4-ethoxyphenyl)thiourea) is a thiourea derivative with potential anti-tuberculosis activity. While direct and extensive data on this compound is limited, its structural class suggests a mechanism of action similar to other thiourea drugs like Isoxyl (thiocarlide). Isoxyl has been shown to inhibit the synthesis of oleic and tuberculostearic acids, which are essential precursors for mycolic acid biosynthesis in M. tuberculosis.[1][2] The target of Isoxyl is the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][2] This document provides detailed protocols for assessing the synergistic potential of this compound with existing first- and second-line anti-TB drugs.
These protocols are designed to be adaptable for various laboratory settings and provide a framework for generating robust and reproducible data to support the pre-clinical development of this compound as part of a combination therapy for TB.
Data Presentation
Quantitative data from synergy testing should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key data from the described experimental protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Drugs
| Drug | M. tuberculosis Strain | MIC (μg/mL) |
| This compound | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 | ||
| Isoniazid | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 | ||
| Rifampicin | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 | ||
| Ethambutol | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 | ||
| Pyrazinamide | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 | ||
| Moxifloxacin | H37Rv | |
| MDR Strain 1 | ||
| XDR Strain 1 |
Table 2: Checkerboard Assay Synergy Data - Fractional Inhibitory Concentration Index (FICI)
| Drug Combination | M. tuberculosis Strain | MIC of this compound Alone (μg/mL) | MIC of Drug B Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of Drug B in Combination (μg/mL) | FICI | Interpretation |
| This compound + Isoniazid | H37Rv | ||||||
| This compound + Rifampicin | H37Rv | ||||||
| This compound + Moxifloxacin | MDR Strain 1 |
FICI is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[2][3]
Table 3: Time-Kill Curve Assay Data - Log10 CFU/mL Reduction
| Drug/Combination | M. tuberculosis Strain | Time (hours) | Log10 CFU/mL | Log10 Reduction vs. Control |
| Growth Control | H37Rv | 0 | N/A | |
| 24 | N/A | |||
| 48 | N/A | |||
| 72 | N/A | |||
| This compound (MIC) | H37Rv | 0 | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Drug B (MIC) | H37Rv | 0 | ||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| This compound + Drug B | H37Rv | 0 | ||
| 24 | ||||
| 48 | ||||
| 72 |
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
This compound and other anti-TB drugs (stock solutions prepared in an appropriate solvent, e.g., DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Incubator at 37°C
Protocol:
-
Prepare serial two-fold dilutions of each drug in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[2]
Checkerboard Assay for Synergy Testing
Objective: To systematically evaluate the interaction between this compound and another anti-TB drug.[4]
Materials:
-
Materials listed for MIC determination.
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second drug along the y-axis. This creates a matrix of drug combinations.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized M. tuberculosis inoculum (5 x 10^5 CFU/mL) to each well.
-
Include wells with each drug alone to redetermine the MICs under the assay conditions.
-
Include a drug-free growth control well.
-
Seal and incubate the plate at 37°C for 7-14 days.
-
Determine the MIC of each drug in the combination by adding resazurin as described for the MIC protocol.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula provided in the note for Table 2.
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination with another drug over time.[5][6]
Materials:
-
M. tuberculosis strains
-
Middlebrook 7H9 broth with OADC and Tween 80
-
Sterile culture tubes or flasks
-
This compound and other anti-TB drugs at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile saline with 0.05% Tween 80 for serial dilutions
-
Incubator at 37°C
Protocol:
-
Prepare a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in several flasks.
-
Add the drugs to the flasks at the desired concentrations:
-
No drug (growth control)
-
This compound alone
-
Drug B alone
-
This compound + Drug B
-
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
Visualizations
Proposed Mechanism of Action of this compound
References
- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoposide Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and in vivo application of Etoposide, a potent anti-cancer agent. Etoposide, a semi-synthetic derivative of podophyllotoxin, is a topoisomerase II inhibitor widely used in cancer chemotherapy.[1][2][3] Proper formulation is critical for its efficacy and bioavailability in preclinical in vivo studies.
Introduction to Etoposide
Etoposide is a cell cycle-dependent and phase-specific antineoplastic agent, primarily affecting the S and G2 phases of the cell cycle.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II.[1][4] By forming a ternary complex with DNA and the topoisomerase II enzyme, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This DNA damage triggers cell cycle arrest and apoptosis, the programmed cell death of cancer cells.[1][5]
Due to its poor aqueous solubility, developing effective formulations for in vivo administration is a key challenge in preclinical studies.[6] Various approaches, such as nanocrystal suspensions and lipid-based nanocarriers, have been developed to enhance its delivery and efficacy.[7][8]
Etoposide Formulations for In Vivo Administration
The choice of formulation for in vivo studies is critical and depends on the intended route of administration and experimental goals. Below are examples of formulations used in preclinical research.
Table 1: Etoposide Formulations for In Vivo Studies
| Formulation Type | Composition | Route of Administration | Key Characteristics | Reference |
| Nanosuspension | Etoposide nanocrystals, Stabilizer (e.g., F-127) | Intravenous (i.v.) | Enhances solubility and bioavailability, potentially reduces toxicity. | [7] |
| Lipid Nanocapsules | Etoposide, Lipids, Co-solvents | Intravenous (i.v.) | Encapsulation can improve drug loading and release profiles. | [8] |
| Oral Amorphous Nanopowder | Etoposide, Stabilizer, Mannitol (cryoprotectant) | Oral (p.o.) | Improves oral absorption and bioavailability for a Biopharmaceutics Classification System (BCS) Class IV drug.[6] | [6] |
| Silk Wafers (Implantable) | Etoposide, Silk fibroin | Intratumoral | Provides sustained, local drug release directly at the tumor site. | [9] |
| Standard IV Solution | Etoposide, Citric acid, Polyethylene glycol 300, Polysorbate 80, Ethanol | Intravenous (i.v.) | A common formulation for clinical and preclinical use. | [7] |
Experimental Protocols
Preparation of Etoposide Nanosuspension for Intravenous Administration
This protocol is based on the anti-solvent precipitation method described in published research.[7]
Materials:
-
Etoposide powder
-
Ethanol (solvent)
-
Aqueous solution of Pluronic F-127 (stabilizer)
-
Sterile water for injection
Equipment:
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve Etoposide in ethanol to create a concentrated drug solution.
-
Prepare an aqueous solution of Pluronic F-127.
-
Under constant stirring, inject the Etoposide solution into the Pluronic F-127 solution. This rapid addition of the drug solution (solvent) into the anti-solvent (aqueous stabilizer solution) will cause the precipitation of Etoposide as nanocrystals.
-
Homogenize the resulting suspension using a high-pressure homogenizer or an ultrasonicator to reduce the particle size and ensure a narrow size distribution.
-
Aseptically filter the final nanosuspension through a 0.22 µm syringe filter for sterilization before in vivo administration.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug concentration.
In Vivo Efficacy Study in a Murine Xenograft Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a formulated Etoposide preparation.
Materials:
-
Cancer cell line (e.g., CT26 colon carcinoma, 3LL Lewis lung carcinoma)[7]
-
Immunocompromised mice (e.g., BALB/c or C57BL/6, depending on the cell line)
-
Etoposide formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Animal Grouping: Randomize the tumor-bearing mice into treatment and control groups.
-
Drug Administration: Administer the Etoposide formulation (e.g., intravenously via the tail vein) according to the predetermined dosing schedule and concentration. The control group should receive the vehicle.
-
Monitoring: Monitor the mice for tumor growth, body weight (as an indicator of toxicity), and any signs of adverse effects throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the Etoposide formulation.
Signaling Pathway and Experimental Workflow Diagrams
Etoposide's Mechanism of Action
Caption: Etoposide inhibits Topoisomerase II, leading to DNA breaks, cell cycle arrest, and apoptosis.
General In Vivo Experimental Workflow
Caption: Workflow for an in vivo efficacy study of an Etoposide formulation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of Etoposide formulations.
Table 2: In Vitro Cytotoxicity of Etoposide Formulations
| Cell Line | Formulation | IC50 / LC50 | Reference |
| KELLY (Neuroblastoma) | Etoposide | 1 µg/mL (LC50) | [9] |
| H209 (SCLC) | Etoposide | 100 µM (IC50) | [8] |
| H209 (SCLC) | Etoposide Lipid Nanocapsules | 2.5 µM (IC50) | [8] |
IC50: Half maximal inhibitory concentration; LC50: Half maximal lethal concentration.
Table 3: Pharmacokinetic Parameters of Etoposide Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC0–t (µg·h/mL) | Tmax (h) | Relative Bioavailability | Reference |
| Crude Etoposide Suspension | 2.21 (relative value) | 2.13 (relative value) | 0.5 | - | [6] |
| Etoposide Amorphous Nanopowder | 4.88 (relative value) | 4.54 (relative value) | 0.25 | 2.13 times higher than crude suspension | [6] |
Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach maximum concentration.
These notes and protocols are intended to serve as a guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. Etoposide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. Etoposide Amorphous Nanopowder for Improved Oral Bioavailability: Formulation Development, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of parenteral nanocrystal suspensions of etoposide from the excipient free dry state of the drug to enhance in vivo antitumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and in vitro evaluation of a novel lipid nanocapsule formulation of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Etocarlide's Effect on Fatty Acid Synthesis
Introduction
Etocarlide (isonicotinic acid 2-[4-(4-chlorophenyl)benzylidene]hydrazide) is a synthetic compound with known antimycobacterial properties. Its mechanism of action is believed to involve the inhibition of fatty acid synthesis, a critical pathway for the survival and growth of many pathogenic bacteria, including Mycobacterium tuberculosis. The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian FAS-I system, making it an attractive target for selective drug development.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the inhibitory effects of this compound on fatty acid synthesis using both whole-cell and enzymatic assays.
Mechanism of Action Overview
The FAS-II pathway in bacteria is responsible for elongating fatty acids, which are essential components of the cell membrane and, in mycobacteria, precursors for mycolic acids.[1][3] This multi-enzyme pathway involves a series of condensation, reduction, and dehydration reactions.[2] this compound is hypothesized to target one of the key enzymes in this pathway, thereby disrupting the production of essential fatty acids and leading to bacterial cell death. The following protocols are designed to validate this hypothesis and quantify the inhibitory activity of this compound.
Protocol 1: Whole-Cell Fatty Acid Synthesis Inhibition Assay
This protocol measures the overall inhibition of fatty acid synthesis within intact bacterial cells by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]acetate, into cellular lipids.
Objective: To determine the concentration-dependent effect of this compound on total fatty acid synthesis in whole bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 with ADC supplement)
-
This compound stock solution (in DMSO)
-
[1-¹⁴C]acetic acid, sodium salt (radiolabeled precursor)
-
Phosphate Buffered Saline (PBS)
-
Saponification reagent (15% w/v KOH in 50% ethanol)
-
Hexane
-
Concentrated HCl
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture Preparation: Grow the bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.6-0.8).
-
Drug Treatment: Aliquot 1 mL of the culture into microcentrifuge tubes. Add varying concentrations of this compound (and a DMSO vehicle control). Incubate for a predetermined time (e.g., 2-4 hours) at the appropriate temperature (e.g., 37°C) with shaking.
-
Radiolabeling: Add 1 µCi of [¹⁴C]acetate to each tube and incubate for an additional 1-2 hours to allow for incorporation into newly synthesized fatty acids.[4]
-
Cell Harvesting: Centrifuge the tubes to pellet the cells. Wash the pellet twice with PBS to remove unincorporated [¹⁴C]acetate.
-
Saponification: Resuspend the cell pellet in 1 mL of saponification reagent. Heat at 100°C for 1 hour to hydrolyze the lipids and release the fatty acids.
-
Acidification & Extraction: Cool the samples to room temperature. Acidify the mixture by adding 150 µL of concentrated HCl to protonate the fatty acids. Extract the fatty acids by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.[5][6]
-
Quantification: Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial. Add 5 mL of scintillation cocktail.
-
Measurement: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [¹⁴C]acetate incorporation.[7][8]
Protocol 2: In Vitro Fatty Acid Synthase (FAS) Enzyme Assay
This protocol directly measures the effect of this compound on the activity of a purified FAS enzyme. This approach helps to confirm if the drug's target is the enzyme itself.
Objective: To determine if this compound directly inhibits the enzymatic activity of a key FAS-II enzyme (e.g., β-ketoacyl-ACP synthase, FabH).
Materials:
-
Purified target enzyme (e.g., recombinant FabH)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Substrates: Acetyl-CoA and Malonyl-CoA
-
NADPH
-
DTNB (Ellman's reagent) for colorimetric detection of free CoA-SH, or a coupled enzyme system to monitor NADPH consumption.
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, Acetyl-CoA, and Malonyl-CoA.
-
Inhibitor Addition: Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9] This is a direct measure of the enzyme's catalytic activity.
-
Incubation: The reaction is typically monitored for 15-30 minutes at a constant temperature (e.g., 37°C).
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration from the linear portion of the kinetic curve.
-
Determine the percentage of enzyme inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log of this compound concentration and calculate the IC₅₀ value as described in Protocol 1.
Protocol 3: Lipid Profile Analysis by GC-MS
This protocol provides a detailed analysis of how this compound affects the composition of fatty acids within the cell.
Objective: To identify and quantify changes in the cellular fatty acid profile after treatment with this compound.
Materials:
-
Bacterial culture treated with this compound (sub-inhibitory concentration) and a control culture.
-
Internal standard (e.g., Heptadecanoic acid, C17:0).[5]
-
Reagents for Fatty Acid Methyl Ester (FAME) derivatization (e.g., anhydrous 1.25 M HCl in methanol).[6]
-
Hexane and other organic solvents.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Culture and Treatment: Grow a larger volume of bacterial culture (e.g., 50 mL) to mid-log phase. Treat with a sub-inhibitory concentration of this compound for several hours.
-
Harvesting and Spiking: Harvest cells by centrifugation. Resuspend the pellet and add a known amount of the internal standard.[10]
-
Lipid Extraction and Derivatization: Perform a total lipid extraction. The extracted lipids are then derivatized to their fatty acid methyl esters (FAMEs) by heating with acidic methanol.[6] This step makes the fatty acids volatile for GC analysis.
-
FAME Extraction: Extract the FAMEs into hexane. The hexane layer is collected and may be concentrated under nitrogen gas.[5][6]
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Identify each fatty acid peak by comparing its retention time and mass spectrum to a known standard library. Quantify the amount of each fatty acid by integrating the peak area and normalizing it to the area of the internal standard. Compare the fatty acid profiles of this compound-treated and untreated samples.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Inhibitory Activity of this compound on Fatty Acid Synthesis
| Assay Type | Bacterial Strain/Enzyme | Parameter | Value |
|---|---|---|---|
| Whole-Cell Assay | M. smegmatis | IC₅₀ (µM) | [Insert experimental value] |
| In Vitro Enzyme Assay | Recombinant FabH | IC₅₀ (µM) | [Insert experimental value] |
| Whole-Cell Assay | M. tuberculosis H37Rv | IC₅₀ (µM) | [Insert experimental value] |
Table 2: Effect of this compound on Fatty Acid Composition in M. smegmatis
| Fatty Acid | Control (Relative Abundance %) | This compound-Treated (Relative Abundance %) | Fold Change |
|---|---|---|---|
| Myristic acid (C14:0) | [Insert value] | [Insert value] | [Insert value] |
| Palmitic acid (C16:0) | [Insert value] | [Insert-value] | [Insert value] |
| Palmitoleic acid (C16:1) | [Insert value] | [Insert value] | [Insert value] |
| Stearic acid (C18:0) | [Insert value] | [Insert value] | [Insert value] |
| Oleic acid (C18:1) | [Insert value] | [Insert value] | [Insert value] |
Visualizations
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. Fatty acid synthesis: a potential selective target for antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation [en.bio-protocol.org]
Application Notes & Protocols: Experimental Design for Etocarlide Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework and detailed protocols for investigating and characterizing resistance mechanisms to the novel therapeutic agent, Etocarlide.
Introduction
This compound is a novel synthetic compound under investigation for its therapeutic properties. For the purpose of this guide, we will hypothesize that its primary mechanism of action involves the inhibition of DNA Topoisomerase II, a critical enzyme for managing DNA topology during replication.[1][2][3] This inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering cell death in rapidly dividing cells.[1][4]
The emergence of drug resistance is a significant challenge in drug development.[5][6][7] Understanding the molecular basis of resistance to this compound is crucial for predicting clinical outcomes, developing strategies to overcome resistance, and designing next-generation therapeutics. Common mechanisms of resistance to drugs, including topoisomerase inhibitors, include:
-
Target Alteration: Mutations in the gene encoding the drug's target (e.g., Topoisomerase II) can reduce drug binding affinity.[8][9][10]
-
Reduced Drug Accumulation: Overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its target.[6][8][11]
-
Drug Inactivation: Cellular enzymes may modify the drug, rendering it inactive.[6][12]
-
Altered DNA Damage Response: Changes in pathways that detect and repair DNA damage or regulate apoptosis can allow cells to survive drug-induced damage.[13][14]
This guide outlines a systematic approach to generate, identify, and validate this compound resistance mechanisms.
General Experimental Workflow
A multi-step experimental approach is required to fully elucidate resistance mechanisms. The overall workflow begins with establishing baseline sensitivity, followed by the generation and characterization of resistant cell lines or bacterial strains, and concludes with the identification and validation of the specific molecular changes responsible for resistance.
Caption: Overall workflow for this compound resistance studies.
Detailed Experimental Protocols
Protocol 1: Baseline Susceptibility Testing
Objective: To determine the baseline sensitivity of the parental cell line or bacterial strain to this compound by calculating the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
Methodology (Broth Microdilution for MIC): [15][16][17]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain to the mid-log phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]
Methodology (Cell Viability Assay for IC50): [19][20]
-
Cell Seeding: Seed cells (e.g., cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve and fitting it to a non-linear regression model.
Data Presentation:
| This compound Conc. (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean % Viability | Std. Dev. |
| 0 (Control) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 95.2 | 98.1 | 96.5 | 96.6 | 1.45 |
| 1.0 | 78.4 | 82.3 | 80.1 | 80.3 | 1.95 |
| 5.0 | 52.1 | 48.9 | 55.0 | 52.0 | 3.05 |
| 10.0 | 25.6 | 23.4 | 26.1 | 25.0 | 1.44 |
| 50.0 | 5.3 | 6.1 | 4.9 | 5.4 | 0.61 |
| Calculated IC50 (µM) | 5.1 |
Table 1: Example data for determining the IC50 of this compound.
Protocol 2: Generation of this compound-Resistant Strains/Cell Lines
Objective: To develop this compound-resistant models for downstream analysis.
Methodology (Gradual Dose Escalation): [19][20][21][22]
-
Initial Exposure: Culture parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitoring and Passaging: Monitor the cells for recovery of normal morphology and proliferation rates. Once the cells are proliferating steadily (typically 2-3 passages), they are considered adapted to that concentration.
-
Dose Increase: Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments). At each new concentration, a significant portion of cells may die. The surviving population is expanded.
-
Cryopreservation: It is critical to cryopreserve cells at each successful stage of adaptation. This provides backups if the cells do not survive a subsequent dose increase.[21][22]
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to quantify the level of resistance compared to the parental line. The process is typically stopped when a desired level of resistance is achieved (e.g., >10-fold increase in IC50).
Caption: Workflow for generating resistant cells via dose escalation.
Data Presentation:
| Passage # | This compound Conc. (µM) | Measured IC50 (µM) | Resistance Index (RI) |
| 0 (Parental) | 0 | 5.1 | 1.0 |
| 5 | 1.0 | 7.8 | 1.5 |
| 10 | 2.5 | 15.2 | 3.0 |
| 15 | 5.0 | 33.5 | 6.6 |
| 20 | 10.0 | 58.7 | 11.5 |
Table 2: Example data tracking the development of this compound resistance. RI = IC50 (Resistant) / IC50 (Parental).
Protocol 3: Efflux Pump Activity Assay
Objective: To determine if reduced drug accumulation due to increased efflux pump activity contributes to resistance.
Methodology (Ethidium Bromide-based Assay): [11][23][24]
-
Cell Preparation: Harvest parental and resistant cells/bacteria and wash them with a buffer (e.g., PBS). Resuspend the cells to a standardized density.
-
Loading: Pre-load the cells with a fluorescent efflux pump substrate, such as ethidium bromide (EtBr), in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP). This allows the dye to accumulate to a maximum level.[25]
-
Washing: Centrifuge the cells and wash them with buffer to remove the EPI and any extracellular dye.
-
Efflux Initiation: Resuspend the cells in a buffer containing glucose to re-energize the cells and initiate efflux.
-
Fluorescence Monitoring: Immediately place the cell suspension in a fluorometer and measure the decrease in fluorescence over time at the appropriate excitation/emission wavelengths for EtBr. A slower decrease in fluorescence indicates lower efflux activity.
-
Comparison: Compare the rate of efflux between parental and resistant cells. A faster rate of fluorescence decrease in resistant cells suggests increased efflux pump activity.
Caption: Principle of an efflux pump assay.
Data Presentation:
| Cell Line | Condition | Initial Fluorescence (AU) | Final Fluorescence (AU) | % Fluorescence Decrease |
| Parental | No Inhibitor | 9500 | 6500 | 31.6% |
| Parental | + EPI | 9600 | 9450 | 1.6% |
| Resistant | No Inhibitor | 9450 | 2300 | 75.7% |
| Resistant | + EPI | 9550 | 9300 | 2.6% |
Table 3: Example data from an efflux pump activity assay.
Protocol 4: Molecular Analysis of Resistance
Objective: To identify the genetic basis of resistance through sequencing and gene expression analysis.
Methodology (Whole Genome Sequencing - WGS): [26][27]
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant strains/cell lines.
-
Library Preparation: Prepare sequencing libraries according to the platform's protocol (e.g., Illumina).[28][29] This involves DNA fragmentation, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries to generate raw sequencing reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw reads.
-
Alignment: Align reads from the resistant strain to the parental or a reference genome.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.
-
Annotation: Annotate the identified variants to determine which genes are affected and the potential impact on protein function (e.g., missense, nonsense mutations). Focus on genes related to the drug target (Topoisomerase II), efflux pumps, and DNA repair pathways.
-
Methodology (Gene Expression Analysis - RT-qPCR):
-
RNA Extraction: Isolate total RNA from parental and resistant cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., TOP2A, ABC transporter genes like ABCB1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the resistant line compared to the parental line using the ΔΔCt method.
Data Presentation:
| Gene | Mutation (DNA) | Amino Acid Change | Location | Predicted Effect |
| TOP2A | c.2453G>A | p.Arg818His | ATP-binding domain | Altered drug binding |
| ABCB1 | - | - | Promoter region | Upregulation of efflux pump |
| MSH2 | c.910delC | p.Leu304fs | - | Inactivation of mismatch repair |
Table 4: Example summary of findings from WGS analysis.
Protocol 5: Validation of Resistance Mechanisms
Objective: To functionally confirm that the identified genetic or expression changes are directly responsible for this compound resistance.
Methodology (Example using CRISPR-Cas9):
-
To confirm a resistance-conferring mutation:
-
Design a guide RNA (gRNA) and a donor DNA template containing the specific mutation (e.g., TOP2A p.Arg818His).
-
Introduce the CRISPR-Cas9 system into the sensitive parental cells.
-
Select and sequence clones to confirm the successful introduction of the point mutation.
-
Perform an IC50 assay on the engineered cells. A significant increase in IC50 compared to the parental cells validates that the mutation confers resistance.
-
-
To confirm the role of an overexpressed gene (e.g., an efflux pump):
-
Design a gRNA to target and create a knockout of the gene (e.g., ABCB1) in the resistant cell line.
-
Introduce the CRISPR-Cas9 system and select for knockout clones.
-
Perform an IC50 assay on the knockout resistant cells. A significant decrease in IC50 (resensitization) compared to the non-edited resistant cells validates the gene's role in resistance.
-
Caption: Logic of functional validation experiments.
Potential Signaling Pathways in this compound Resistance
Since this compound is hypothesized to be a Topoisomerase II inhibitor, it induces DNA double-strand breaks (DSBs). Cellular response to this damage is critical. Resistance can emerge from alterations in the signaling pathways that process this damage.
Caption: Potential resistance pathways for a Topoisomerase II inhibitor.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. youtube.com [youtube.com]
- 5. Molecular mechanisms of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 15. protocols.io [protocols.io]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Culture Academy [procellsystem.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 25. journals.asm.org [journals.asm.org]
- 26. 2.5. Generation of spontaneous resistant mutants and whole genome sequencing [bio-protocol.org]
- 27. mdpi.com [mdpi.com]
- 28. food.dtu.dk [food.dtu.dk]
- 29. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for the Identification of Etocarlide Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etocarlide, a thiourea derivative, is an antitubercular agent. Understanding its metabolic fate is crucial for comprehending its efficacy, potential toxicity, and overall pharmacokinetic profile. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and characterization of drug metabolites.[1][2] This document provides detailed application notes and protocols for the identification of this compound metabolites using LC-MS based techniques.
Predicted Metabolic Pathways of this compound
The metabolic transformation of drugs typically involves Phase I (functionalization) and Phase II (conjugation) reactions. Based on the structure of this compound and common drug metabolism pathways, the following transformations are anticipated:
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Phase I Metabolism:
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Oxidation: Hydroxylation of the aromatic rings or alkyl chains.
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N-dealkylation: Removal of one or both ethyl groups from the nitrogen atoms.
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S-oxidation: Oxidation of the thiourea sulfur atom to form a sulfoxide or sulfone.
-
-
Phase II Metabolism:
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Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.
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Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.
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These predicted pathways guide the search for potential metabolite masses in the acquired MS data.
Caption: Predicted metabolic cascade of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences and concentrating the analytes of interest.[3][4]
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, suitable for high-throughput screening in matrices like plasma or serum.[5]
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective method that partitions analytes based on their polarity, offering a cleaner extract.[4][5]
-
To 200 µL of plasma or urine sample, add 20 µL of internal standard and 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for detecting low-level metabolites.[3][4]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is crucial for resolving the parent drug from its various metabolites.[6] A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound and its predicted metabolites.[7]
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
High-resolution mass spectrometry (HRMS) is essential for accurate mass measurements, which aids in the determination of elemental compositions of metabolites.[1][8]
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative switching to detect a wider range of metabolites.[1] |
| Capillary Voltage | 3.5 kV (Positive), 3.0 kV (Negative) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 3 most intense ions) |
| Collision Energy | Ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation spectra for structural elucidation.[9] |
Data Analysis and Metabolite Identification Workflow
The identification of metabolites is a systematic process involving data mining and spectral interpretation.[8][10]
Caption: Workflow for metabolite identification.
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Peak Detection: Process the raw LC-MS data using appropriate software to detect all significant ion signals.
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Metabolite Prediction: Generate a list of potential metabolites by applying the predicted metabolic transformations (e.g., +16 Da for oxidation, -28 Da for N-deethylation) to the molecular weight of this compound.
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Extracted Ion Chromatogram (XIC) Mining: Search the data for the predicted m/z values of the potential metabolites.
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Isotope Pattern Matching: Compare the isotopic pattern of the detected peaks with the theoretical pattern for the predicted elemental composition.
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MS/MS Fragmentation Analysis: Elucidate the structure of the potential metabolites by interpreting their fragmentation patterns. Compare the fragmentation of the metabolite to that of the parent drug to identify the site of modification.[1]
Quantitative Data Summary
While specific quantitative data for this compound metabolites is not yet established, a representative table for reporting such findings is provided below. This table should be populated with experimental data.
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Proposed Biotransformation | MS/MS Fragments (m/z) | Relative Abundance (%) |
| M1 | 5.2 | [M+H]+ | Hydroxylation | List key fragments | e.g., 15% |
| M2 | 4.8 | [M+H]+ | N-deethylation | List key fragments | e.g., 8% |
| M3 | 6.1 | [M+H]+ | S-oxidation | List key fragments | e.g., 22% |
| M4 | 3.5 | [M+H]+ | Glucuronide Conjugate | List key fragments | e.g., 5% |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the identification and characterization of this compound metabolites using LC-MS. The combination of high-resolution mass spectrometry with systematic data mining strategies will enable a comprehensive understanding of the metabolic fate of this compound, which is a critical step in its development and clinical use.
References
- 1. ijpras.com [ijpras.com]
- 2. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. opentrons.com [opentrons.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Etocarlide and Related Thiourea Compounds in Leprosy Research Models
Affiliation: Google Research
Introduction
This document provides detailed application notes and protocols regarding the use of thiourea-related compounds in leprosy research models. The primary focus of the user's request, Etocarlide, is a compound that has been historically associated with anti-leprosy activity. However, a comprehensive review of available scientific literature reveals a scarcity of detailed experimental data, protocols, and mechanistic studies specifically for this compound in the context of leprosy.
While this compound (1,3-bis(4-ethoxyphenyl)thiourea) is listed in chemical databases as an anti-leprosy agent, and its class of diphenyl-thiourea derivatives was explored for leprosy treatment in the mid-20th century, it did not emerge as a mainstream therapeutic. In contrast, the related thioamides, ethionamide and prothionamide, have been more extensively studied and are recognized as second-line drugs in the treatment of leprosy and tuberculosis.
Therefore, this document is structured as follows:
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This compound: A summary of the available information on this compound.
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Ethionamide and Prothionamide: Detailed application notes, experimental protocols, and mechanistic insights for these well-researched thioamides as a relevant alternative for researchers interested in this class of compounds for leprosy studies.
Part 1: this compound
Chemical Name: 1,3-bis(4-ethoxyphenyl)thiourea CAS Number: 1234-30-6 Molecular Formula: C₁₇H₂₀N₂O₂S
Summary of Findings:
This compound is documented in chemical and pharmaceutical literature as a compound with potential anti-mycobacterial properties. A 1971 World Health Organization (WHO) technical report includes "this compound R" in a list of reference substances, indicating its recognition within a pharmaceutical context. Additionally, some chemical supply databases categorize it as an anti-leprosy drug. Research from the 1960s on related diphenyl-thiourea compounds for the treatment of leprosy suggests that this chemical class was of interest to researchers.
However, there is a notable absence of published, peer-reviewed studies detailing the efficacy of this compound in established leprosy research models, such as the mouse footpad model or in armadillos. Consequently, specific data on its mechanism of action against Mycobacterium leprae, optimal dosage, administration routes in experimental models, and potential signaling pathway interactions are not available in the public scientific domain.
Researchers interested in this compound would likely need to perform foundational in vitro and in vivo studies to establish its efficacy and mechanism of action against M. leprae. Due to the lack of detailed published data, the remainder of these application notes will focus on the closely related and well-documented thioamides, ethionamide and prothionamide.
Part 2: Ethionamide and Prothionamide in Leprosy Research
Ethionamide (ETH) and Prothionamide (PTH) are thioamide drugs with established efficacy against Mycobacterium leprae. They are considered second-line drugs and are particularly important in cases of resistance to first-line therapies.
Mechanism of Action
Ethionamide and Prothionamide are pro-drugs that require activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form of the drug then inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall. By inhibiting InhA, these drugs disrupt mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.
Signaling Pathway Diagram: Mechanism of Action of Ethionamide/Prothionamide
Caption: Mechanism of action of Ethionamide and Prothionamide.
Application in Leprosy Research Models
The primary animal model for studying the efficacy of anti-leprosy drugs is the mouse footpad model. This model allows for the limited multiplication of M. leprae and is used to assess the bactericidal activity of compounds.
Experimental Workflow: Mouse Footpad Model for Drug Efficacy Testing
Caption: Workflow for testing drug efficacy in the mouse footpad model.
Quantitative Data from a Clinical Trial
A clinical trial conducted between 1982 and 1984 evaluated the efficacy of ethionamide and prothionamide as monotherapies in lepromatous leprosy patients. The findings of this study provide valuable quantitative data.
| Drug and Dosage | Clinical Improvement | Notes |
| Ethionamide (250 mg/day) | 74% of patients | Lower bactericidal activity compared to the 500 mg dose. |
| Ethionamide (500 mg/day) | 74% of patients | More rapid loss of M. leprae viability than the 250 mg dose. |
| Prothionamide (250 mg/day) | 83% of patients | Superior to the equivalent dose of ethionamide. |
| Prothionamide (500 mg/day) | 83% of patients | Superior to the equivalent dose of ethionamide; more rapid loss of viability. |
Source: A clinical trial of ethionamide and prothionamide for treatment of lepromatous leprosy.
Experimental Protocols
Protocol 1: Evaluation of Anti-M. leprae Activity in the Mouse Footpad Model
Objective: To determine the bactericidal activity of Ethionamide or Prothionamide against M. leprae in an in vivo model.
Materials:
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BALB/c or Swiss mice (4-6 weeks old)
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M. leprae suspension (e.g., from an infected armadillo liver)
-
Ethionamide or Prothionamide
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
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Collagenase
-
Standard laboratory equipment for animal handling and tissue processing
Procedure:
-
Inoculation:
-
Prepare a standardized suspension of M. leprae (e.g., 5 x 10³ bacilli in 0.03 mL).
-
Inoculate the suspension into the right hind footpad of each mouse.
-
-
Treatment:
-
After a suitable period for bacterial multiplication (e.g., 60-90 days), randomly assign mice to treatment and control groups.
-
Administer the drug (e.g., Ethionamide or Prothionamide at a specified dose, such as 50-100 mg/kg) orally, six days a week, for a predetermined duration (e.g., 12-24 weeks).
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Administer the vehicle to the control group.
-
-
Harvesting and Processing:
-
At specified time points, euthanize a subset of mice from each group.
-
Aseptically harvest the footpad tissue.
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Homogenize the tissue in a suitable buffer and treat with collagenase to release the bacilli.
-
-
Enumeration of Bacilli:
-
Perform acid-fast staining on a portion of the homogenate.
-
Count the number of acid-fast bacilli (AFB) per footpad using a microscope.
-
-
Viability Assessment (Optional but Recommended):
-
Use a viability assay, such as radiorespirometry (measuring the oxidation of ¹⁴C-palmitic acid to ¹⁴CO₂) or a molecular method like RT-PCR targeting bacterial rRNA, to determine the proportion of viable bacilli.
-
-
Data Analysis:
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Compare the number of AFB and the viability of bacilli in the treatment groups to the control group to determine the bactericidal activity of the drug.
-
Logical Relationship: Drug Resistance Development
Caption: Development of resistance to Ethionamide/Prothionamide.
Conclusion
While the initial query focused on this compound, the available scientific literature does not support the creation of detailed application notes for its use in leprosy research models at this time. However, the closely related thioamides, ethionamide and prothionamide, are well-characterized second-line anti-leprosy drugs. The protocols and data presented here for ethionamide and prothionamide provide a robust framework for researchers and drug development professionals working on new therapeutic strategies for leprosy, particularly those involving the inhibition of mycolic acid synthesis. Further investigation into the historical context of this compound's classification as an anti-leprosy agent may be warranted to uncover any unpublished or obscure data.
Troubleshooting & Optimization
Technical Support Center: Etocarlide Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etocarlide. The information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound (4,4'-diethoxythiocarbanilide) is a thiourea derivative with potential biological activity. Like many thiocarbanilides, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and non-reproducible experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound. Thiourea derivatives, including the closely related compound diphenylthiourea, exhibit good solubility in DMSO.[1] It is a versatile solvent compatible with most cell-based assays at low final concentrations (typically ≤ 0.5%).
Q3: What should I do if this compound precipitates when I add it to my aqueous assay medium?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
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Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Increase the solvent concentration: While keeping the final DMSO concentration as low as possible is ideal, you might be able to slightly increase it (e.g., from 0.1% to 0.5%) without inducing significant cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use a co-solvent: In some cases, using a combination of solvents can improve solubility. For instance, preparing the stock in DMSO and then serially diluting in a mixture of DMSO and ethanol before the final dilution in aqueous media might help.
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Warm the assay medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
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Sonication: Briefly sonicating the final diluted solution may help to disperse small, fine precipitates, though this may not be a true solubilization.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the apparent solubility of poorly soluble compounds like this compound:
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Use of surfactants: Non-ionic detergents like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to help solubilize lipophilic compounds. However, their potential effects on the biological system under investigation must be carefully evaluated.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
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Nanoparticle formulations: Encapsulating this compound into nanoparticles is an advanced technique that can improve its dispersion and bioavailability in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the primary solvent (DMSO). | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate briefly. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous assay medium. | The aqueous solubility limit of this compound has been exceeded. | Lower the final concentration of this compound. Prepare an intermediate dilution series in DMSO before adding to the aqueous medium. Ensure rapid mixing upon addition. |
| The solution becomes cloudy over time during the incubation period. | The compound is slowly precipitating out of the solution at the incubation temperature. | Decrease the final this compound concentration. Consider using a stabilizing agent like a low concentration of serum (if compatible with the assay) or a solubilizing excipient. |
| Inconsistent or non-reproducible assay results. | Inconsistent solubility and precipitation of this compound between experiments. | Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any signs of precipitation before adding to the cells. Standardize the dilution protocol meticulously. |
| High background or artifacts in the assay readout. | The solvent (e.g., DMSO) concentration is too high, causing cellular stress or interfering with the assay chemistry. | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level of the cell line (typically <0.5%). Run a vehicle control (medium + DMSO) to assess the solvent effect. |
Quantitative Data
The following table summarizes the solubility of diphenylthiourea, a structurally similar compound to this compound, in various organic solvents. This data can be used as a proxy to guide solvent selection for this compound.
| Solvent | Solubility of Diphenylthiourea |
| Dimethylformamide (DMF) | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Ethanol | Soluble[1] |
| Diethyl Ether | Soluble[1] |
| Water | Insoluble[1] |
| Carbon Disulfide | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder (MW: 316.42 g/mol )
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out 3.16 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of cell culture grade DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
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If necessary, briefly sonicate the tube in a water bath sonicator to ensure complete dissolution.
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Visually inspect the solution to confirm that no particulate matter is present.
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Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
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Adherent cells of interest
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Complete cell culture medium
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96-well flat-bottom cell culture plates
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This compound stock solution (10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multi-channel pipette
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.5%).
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Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the purple crystals.
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Measure the absorbance of each well at 570 nm using a plate reader.
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Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution and performing an MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway showing this compound inhibiting the NF-κB pathway.
References
Technical Support Center: Overcoming Poor Bioavailability of Thiocarlide in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thiocarlide's poor bioavailability in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of thiocarlide so low?
A1: Thiocarlide's poor oral bioavailability is a significant challenge that has historically limited its clinical use. This is primarily attributed to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids—a critical step for drug absorption. For a drug to be absorbed into the bloodstream after oral administration, it must first be in a dissolved state. The low solubility of thiocarlide hinders this process, leading to poor and variable absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of thiocarlide?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly water-soluble drugs and could be applied to thiocarlide. The most promising approaches include:
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Amorphous Solid Dispersions: This technique involves dispersing thiocarlide in a water-soluble carrier in an amorphous (non-crystalline) state. The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate compared to the crystalline form.
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs), can significantly enhance the oral absorption of lipophilic drugs like thiocarlide. They work by presenting the drug in a solubilized state, increasing its surface area for absorption, and potentially facilitating lymphatic transport, which bypasses the first-pass metabolism in the liver.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes. This complexation increases the drug's apparent water solubility and dissolution rate.
Q3: What kind of improvements in bioavailability can be expected with these formulation strategies?
Quantitative Data on Bioavailability Enhancement of Poorly Soluble Drugs
| Formulation Strategy | Drug | Animal Model | Key Pharmacokinetic Parameter | Fold Increase vs. Unformulated Drug |
| Amorphous Solid Dispersion | Ritonavir | Rat | AUC0-7h | 3-fold |
| Nanoemulsion | Baicalin | Rat | AUC | 7-fold |
| Solid Lipid Nanoparticles | Candesartan Cilexetil | Rat | Oral Bioavailability | > 2-fold |
| Microemulsion | Mitiglinide | Rat | AUC | 4.6-fold |
| Lipid/Clay-Based Solid Dispersion | Curcumin | Rat | AUC | 23-fold |
AUC: Area Under the Curve (a measure of total drug exposure)
Troubleshooting Guides
Troubleshooting the Preparation of a Thiocarlide Solid Dispersion
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading | Poor solubility of thiocarlide in the chosen solvent or polymer melt. | Screen different polymers and solvents to find a system with higher miscibility with thiocarlide. Consider using a combination of polymers. |
| Recrystallization during Preparation or Storage | The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. | Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg). Store the solid dispersion in a desiccator at a low temperature. |
| Incomplete Amorphization | Insufficient mixing or rapid cooling during preparation. | Optimize the preparation method (e.g., increase sonication time, use a faster solvent evaporation technique like spray drying). |
| Poor Dissolution Enhancement | The chosen polymer is not dissolving quickly enough, or the drug is recrystallizing upon contact with the dissolution medium. | Use a more hydrophilic polymer. Incorporate a surfactant into the solid dispersion formulation. |
Troubleshooting the Development of a Thiocarlide Lipid-Based Formulation (e.g., SEDDS/Nanoemulsion)
| Problem | Potential Cause | Suggested Solution |
| Low Drug Solubilization in the Lipid Vehicle | Thiocarlide has limited solubility in the selected oil, surfactant, or cosurfactant. | Screen a wider range of lipids, surfactants, and cosurfactants to identify a system with optimal solubilizing capacity for thiocarlide. |
| Precipitation of Thiocarlide upon Emulsification | The drug is "crashing out" when the formulation is diluted with an aqueous medium. | Increase the concentration of surfactant and/or cosurfactant. Select a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) value. |
| Formation of a Coarse or Unstable Emulsion | The ratio of oil, surfactant, and cosurfactant is not optimal for the formation of fine, stable droplets. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that lead to the formation of a stable nanoemulsion. |
| Inconsistent Bioavailability in Animal Studies | Variability in the fasted/fed state of the animals can affect the in vivo performance of lipid-based formulations. | Standardize the feeding schedule of the animals before and during the study. Ensure gentle agitation of the formulation before administration. |
Experimental Protocols
Protocol 1: Preparation of Thiocarlide Amorphous Solid Dispersion by Solvent Evaporation
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Solubilization: Dissolve thiocarlide and a selected water-soluble polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD and DSC), and dissolution behavior.
Protocol 2: Formulation of a Thiocarlide-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
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Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize thiocarlide.
-
Surfactant: Select a surfactant with a suitable HLB value (e.g., Tween 80, Cremophor EL).
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Cosurfactant: Choose a cosurfactant to improve the emulsification process (e.g., Transcutol P, PEG 400).
-
-
Solubility Studies: Determine the saturation solubility of thiocarlide in the selected oils, surfactants, and cosurfactants to identify the best components.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions. Demarcate the region of spontaneous nanoemulsion formation on a ternary phase diagram.
-
Formulation Preparation: Select a ratio of oil, surfactant, and cosurfactant from the nanoemulsion region of the phase diagram. Dissolve the required amount of thiocarlide in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size upon emulsification, and robustness to dilution.
Visualizations
Caption: Workflow for preparing and evaluating a thiocarlide solid dispersion.
Caption: Workflow for developing and evaluating a thiocarlide SEDDS formulation.
Caption: Relationship between the bioavailability problem and potential solutions.
troubleshooting Etocarlide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etocarlide, also known as Etoposide. The information provided addresses common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (Etoposide) stock solutions?
A1: this compound (Etoposide) is sparingly soluble in water.[1] For laboratory experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 30 mg/mL.[1] Solutions in DMSO can be stored at -20°C for up to two months.[1]
Q2: What are the recommended storage conditions for this compound (Etoposide) in its solid form and in solution?
A2: For solid this compound (Etoposide), it is recommended to store it at 2-8°C.[1] When stored as a solid in a tightly sealed vial, it can be kept for up to 6 months.[2] Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C; they are generally usable for up to one month under these conditions.[2] It is best practice to prepare and use solutions on the same day.[2] Before use, allow the product to sit at room temperature for at least 60 minutes prior to opening the vial.[2]
Q3: My this compound (Etoposide) solution appears cloudy or has precipitated. What could be the cause?
A3: Precipitation of this compound (Etoposide) from aqueous solutions is a common issue due to its low water solubility.[1] This can be triggered by a variety of factors, including:
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Solvent concentration: Diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer can cause the compound to precipitate if the final organic solvent concentration is too low to maintain solubility.
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Temperature changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
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pH of the solution: The stability of this compound (Etoposide) is pH-dependent.[3]
Q4: How can I prevent my this compound (Etoposide) solution from precipitating?
A4: To prevent precipitation, consider the following strategies:
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Optimize solvent concentration: When diluting into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to keep this compound (Etoposide) dissolved.
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Use of excipients: The use of excipients like Polysorbate 80 and Polyethylene Glycol 300 (PEG 300) can significantly improve the stability and solubility of this compound (Etoposide) in aqueous formulations.[4]
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Control pH: Maintain the pH of the solution within a range that favors stability. For instance, Etoposide in a lipid emulsion was found to be most stable at pH 5.0.[3]
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Prepare fresh solutions: Whenever possible, prepare solutions on the day of use to minimize the risk of precipitation over time.[2]
Q5: What are the known degradation products of this compound (Etoposide)?
A5: A known degradation product of this compound (Etoposide) is cis-etoposide, which is formed through epimerization.[4] Oxidative transformations in the dimethoxyphenol ring can also lead to degradation products that may contribute to DNA damage.[5]
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffer
Symptoms: The solution becomes cloudy or visible particles form immediately or shortly after diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium (e.g., cell culture media, PBS).
Possible Causes and Solutions:
| Cause | Solution |
| Low final organic solvent concentration | Increase the final concentration of the organic solvent in the aqueous solution. Perform a solubility test with a range of solvent concentrations to determine the minimum required to maintain solubility at your desired final concentration of this compound (Etoposide). |
| pH of the aqueous buffer | Check the pH of your final solution. The stability of this compound (Etoposide) is pH-dependent. Adjust the pH of the buffer if necessary. Etoposide has shown maximum stability at pH 5.0 in some formulations.[3] |
| Temperature shock | Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing. Avoid rapid temperature changes. |
Experimental Workflow for Troubleshooting Precipitation:
Caption: A logical workflow for troubleshooting precipitation of this compound (Etoposide) in solution.
Issue 2: Loss of Activity or Inconsistent Results Over Time
Symptoms: Experiments yield inconsistent results, or a decrease in the expected biological activity is observed, suggesting the compound is degrading in solution.
Possible Causes and Solutions:
| Cause | Solution |
| Chemical degradation | This compound (Etoposide) can degrade in solution, especially over long-term storage.[2] Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C for no longer than one month.[2] |
| Hydrolysis | The degradation of this compound (Etoposide) can follow first-order kinetics and is influenced by pH.[3] Maintain the pH of the solution where the compound is most stable (e.g., pH 5.0).[3] |
| Oxidation | The dimethoxyphenol ring of this compound (Etoposide) is susceptible to oxidation.[5] Consider using antioxidants in the formulation if compatible with your experimental system.[6] |
| Photodegradation | Protect solutions from light, as exposure can lead to degradation.[7] |
Signaling Pathway Implicated in this compound (Etoposide) Action and Potential Degradation Effects:
This compound (Etoposide) functions by inhibiting Topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[8][9] Degradation of the compound can reduce its ability to inhibit Topoisomerase II, thereby diminishing its therapeutic effect.
Caption: Mechanism of action of this compound (Etoposide) and the effect of its degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Etoposide) in DMSO
Materials:
-
This compound (Etoposide) powder (Molecular Weight: 588.56 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
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Calibrated balance
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Vortex mixer
Procedure:
-
Calculate the mass of this compound (Etoposide) required. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 588.56 g/mol = 0.0058856 g = 5.89 mg
-
-
Weigh out 5.89 mg of this compound (Etoposide) powder and place it into a sterile vial.
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Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month.[2]
Protocol 2: Stability Assessment of this compound (Etoposide) in Solution by HPLC
This protocol provides a general framework. The specific mobile phase, column, and detection wavelength may need to be optimized.
Objective: To determine the stability of this compound (Etoposide) in a given solution over time by monitoring the decrease in the parent compound peak and the appearance of degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
This compound (Etoposide) solution to be tested
-
Mobile phase (e.g., 55:45 (v/v) acetonitrile-phosphate buffer saline, pH 4.5)[10]
-
Filtration device (0.22 µm filter)
-
Autosampler vials
Procedure:
-
Prepare the Mobile Phase: Prepare the acetonitrile-phosphate buffer saline mobile phase and filter it through a 0.22 µm filter.
-
Prepare the Sample: Prepare the this compound (Etoposide) solution in the desired solvent and at the desired concentration.
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the solution, dilute it if necessary to fall within the linear range of the detector, and inject it into the HPLC system.
-
Set the detection wavelength to 283 nm.[10]
-
Run the sample with a flow rate of 1.0 mL/min.[10]
-
Record the chromatogram and note the retention time and peak area of the parent this compound (Etoposide) peak.
-
-
Incubate the Sample: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the stored solution.
-
Prepare and inject the sample into the HPLC system under the same conditions as the initial analysis.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the parent this compound (Etoposide) at each time point to the initial peak area (T=0).
-
Calculate the percentage of the remaining compound at each time point.
-
Monitor for the appearance and increase in the peak area of any new peaks, which would indicate degradation products.
-
Experimental Workflow for HPLC Stability Assay:
Caption: A simplified workflow for assessing the stability of this compound (Etoposide) using HPLC.
References
- 1. Etoposide | 33419-42-0 [chemicalbook.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Mechanism of action of antitumor drug etoposide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Etoposide Dosage in Preclinical Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Etoposide dosage during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Etoposide?
A1: Etoposide is a topoisomerase II inhibitor.[1][2][3][4] It forms a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of double-stranded DNA breaks induced by the enzyme, leading to an accumulation of DNA damage and subsequent cell death (apoptosis).[1][2] Etoposide's cytotoxic activity is cell cycle-dependent, primarily affecting the S and G2 phases.[1][5]
Q2: What are the common starting points for Etoposide dosage in preclinical studies?
A2: The starting dose for preclinical studies should be informed by prior in vitro data, pharmacokinetics (PK), and pharmacodynamics (PD) studies if available.[6] A common strategy is a dose escalation study, where the dose is gradually increased to identify the maximum tolerated dose (MTD).[6] Logarithmic dose increments (e.g., 2x, 3x) are often used to cover a broad range while minimizing unnecessary toxicity.[6] For reference, clinical dosing regimens for Etoposide in cancer patients often range from 35 mg/m² to 100 mg/m² per day for several days.[3] However, direct translation of clinical doses to preclinical models is not appropriate and requires careful allometric scaling and consideration of the specific animal model.
Q3: How can I monitor for Etoposide-induced toxicity in my animal models?
A3: Comprehensive monitoring is crucial for identifying dose-limiting toxicities.[6] Key monitoring parameters include:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular tracking of body weight is a sensitive indicator of general toxicity.[6]
-
Hematology: Complete blood counts (CBCs) should be performed to monitor for myelosuppression (neutropenia, thrombocytopenia), which is a common dose-limiting toxicity of Etoposide.[7][8]
-
Serum Chemistry: Panels to assess liver and kidney function are important.[6]
-
Histopathology: At the end of the study, a gross necropsy and histopathological examination of major organs can identify specific organ toxicities.[6]
Q4: What pharmacokinetic parameters are most important to consider when optimizing Etoposide dosage?
A4: Key pharmacokinetic parameters to evaluate include:
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[6] Hematologic toxicity of Etoposide has been shown to correlate with AUC.[8]
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.[6]
-
Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. The oral bioavailability of Etoposide is approximately 50% and can be variable.[5][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or excessive weight loss at initial doses | The starting dose is too high. | Reduce the starting dose significantly. Consider a wider dose range with smaller, logarithmic increments to better define the MTD.[6] |
| Lack of efficacy at the MTD | Inadequate drug exposure, inappropriate animal model, or resistance. | - Confirm target engagement with pharmacodynamic markers.- Evaluate the pharmacokinetic profile to ensure sufficient drug levels are achieved.- Re-evaluate the suitability of the chosen animal model for the specific cancer type. |
| High inter-animal variability in response and toxicity | Differences in drug metabolism, absorption, or underlying health of the animals. | - Ensure a homogenous animal population in terms of age, weight, and health status.- Increase the number of animals per dose group to improve statistical power.- Consider that the oral bioavailability of Etoposide can be highly variable.[5][10] |
| Unexpected toxicity profile | Off-target effects or issues with the drug formulation. | - Conduct a thorough literature review for known off-target effects of Etoposide.- Perform detailed histopathology on all major organs to identify unexpected target organs of toxicity.[11]- Verify the stability and purity of the Etoposide formulation. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site. | - Characterize the pharmacokinetic properties of Etoposide in the selected animal model.- Consider alternative routes of administration (e.g., intravenous vs. oral) to improve bioavailability.[5] |
Quantitative Data Summary
Table 1: Etoposide Pharmacokinetic Parameters (Human Clinical Data)
| Parameter | Value | Reference |
| Oral Bioavailability | ~50% (variable) | [5][9][10] |
| Protein Binding | ~91.5% | [9] |
| Terminal Half-life (IV) | Biphasic, with a terminal half-life of 4-11 hours | [5] |
| Primary Route of Elimination | Renal excretion and metabolism | [5] |
Table 2: Common Dose-Limiting Toxicities of Etoposide (Clinical Data)
| Toxicity | Description | Key Monitoring Parameters | Reference |
| Myelosuppression | Suppression of bone marrow function, leading to decreased blood cell counts. | White blood cell count, absolute neutrophil count, platelet count. | [7][8] |
| Leukopenia/Neutropenia | A significant decrease in white blood cells, particularly neutrophils, increasing the risk of infection. | Absolute neutrophil count. | [7][12] |
| Alopecia | Hair loss. | Clinical observation. | [12] |
| Nausea and Vomiting | Gastrointestinal distress. | Clinical observation, food and water intake. | [12] |
Experimental Protocols
Dose Range Finding (DRF) Study Protocol
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Animal Model Selection: Choose a relevant species and strain based on the tumor model and metabolic similarity to humans.[6]
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Dose Group Allocation: Establish multiple dose groups, including a vehicle control. Use logarithmic dose increments (e.g., 3-5 animals per group).[6]
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Drug Administration: Administer Etoposide via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Monitoring:
-
Endpoint: The study is typically terminated when severe toxicity is observed, or after a predetermined duration.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify target organs of toxicity.[6]
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Pharmacokinetic (PK) Study Protocol
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Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single dose of Etoposide.
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Blood Sampling: Collect serial blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to plasma and analyze Etoposide concentrations using a validated analytical method (e.g., HPLC).[10]
-
PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax, AUC, t1/2, and clearance.[6]
Visualizations
Caption: Mechanism of action of Etoposide.
Caption: Preclinical dosage optimization workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. The pharmacology of intravenous and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Pharmacodynamics and long-term toxicity of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacodynamic evaluation of hematologic toxicity observed with etoposide phosphate in the treatment of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics and pharmacodynamics of oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I clinical and pharmacokinetic study of oral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. [Phase I clinical study of 21-consecutive-day oral administration of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etocarlide Clinical Development
Disclaimer: Initial searches for "Etocarlide" did not yield specific results. The information provided below is based on "Etoposide," a widely studied anti-cancer agent, assuming "this compound" was a typographical error.
This technical support guide provides troubleshooting information and frequently asked questions for researchers and drug development professionals involved in the clinical development of Etoposide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-patient variability in drug exposure in our early phase trial. What are the potential causes and how can we mitigate this?
A1: High inter- and intra-patient variability is a known challenge with oral Etoposide administration.[1] Key factors include:
-
Low and Variable Bioavailability: The bioavailability of oral Etoposide averages around 50% but can be inconsistent.[2] Absorption may become saturable at doses greater than 200 mg/day.[1]
-
Metabolism: Etoposide is metabolized by CYP3A4, and its activity can be influenced by co-administered drugs.[3] It also undergoes conjugation by GSTT1/GSTP1 and UGT1A1.[3]
-
P-glycoprotein (P-gp) Efflux: Etoposide is a substrate for the P-gp efflux pump in the intestine, which can limit its absorption.[1]
-
Patient Factors: Concurrent medications, hepatic and renal function, and the presence of nausea and vomiting can all influence drug bioavailability.[2]
Troubleshooting Recommendations:
-
Therapeutic Drug Monitoring (TDM): Implement TDM to individualize dosing. Monitoring plasma trough concentrations (C(24,trough)) can help avoid severe toxicity.[1]
-
Dosing Strategy: Consider daily low doses (e.g., 50-100 mg/day for 14-21 days) which have been associated with increased bioavailability compared to larger single doses.[1]
-
Pharmacogenomic Screening: Investigate genetic polymorphisms in CYP3A4, GSTT1, GSTP1, and UGT1A1 in your patient population to identify potential sources of variability.
Q2: Our trial is experiencing a high rate of hematological toxicities. What are the expected rates, and what is the recommended monitoring protocol?
A2: Myelosuppression is the primary dose-limiting toxicity of Etoposide.[4] Researchers should anticipate significant rates of hematological adverse events.
Quantitative Data on Hematological Toxicity:
| Adverse Event | Grade 3/4 Incidence | Population | Reference |
| Leukopenia | 81% | Extensive small-cell lung cancer (SCLC) patients | [5] |
| Thrombocytopenia | 76% | Extensive SCLC patients | [5] |
| Anemia | 55% | Extensive SCLC patients | [5] |
Experimental Protocol: Monitoring for Hematological Toxicity
-
Baseline Assessment: Obtain a complete blood count (CBC) with differential before initiating therapy.
-
Frequent Monitoring: Perform CBCs with differentials before each cycle of chemotherapy.[6]
-
Nadir Monitoring: Blood cell counts typically reach their nadir 10-14 days after administration.[7] Increased monitoring frequency during this period is recommended.
-
Actionable Thresholds: Establish clear criteria for dose delays, reductions, or discontinuation based on absolute neutrophil count (ANC) and platelet count.
-
Patient Education: Counsel patients on the signs and symptoms of infection (fever, sore throat) and bleeding (bruising, petechiae) and instruct them to report these immediately.[7][8]
Q3: What is the underlying mechanism of Etoposide, and how can we visualize it for our internal training?
A3: Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[3][9][10] Etoposide stabilizes a ternary complex between the enzyme and DNA, which prevents the re-ligation of double-strand breaks introduced by topoisomerase II.[9][10] This leads to an accumulation of DNA breaks, cell cycle arrest in the S and G2 phases, and ultimately, apoptosis.[3]
Visualization of Etoposide's Mechanism of Action:
Caption: Etoposide inhibits Topoisomerase II, preventing DNA re-ligation and leading to apoptosis.
Troubleshooting Guides
Issue: Unexpected Allergic Reaction During Intravenous Infusion
Symptoms: Chills, fever, bronchospasm, hypotension, rash, itching, swelling of the face or tongue.[6][11]
Workflow for Managing Infusion Reactions:
Caption: Workflow for managing acute infusion-related allergic reactions to Etoposide.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for Etoposide.
| Parameter | Value | Notes | Reference(s) |
| Bioavailability (Oral) | ~50% | Can be variable; decreases with doses >200mg/day. | [2] |
| Protein Binding | 97% | Highly bound to plasma proteins. | [3] |
| Volume of Distribution (Vd) | 18 - 29 L | Indicates extensive tissue distribution. | [3] |
| Distribution Half-life (t½α) | 1.5 hours | Represents the initial rapid distribution phase. | [3] |
| Metabolism | Hepatic (CYP3A4), Conjugation | O-demethylation and conjugation with glutathione and glucuronide. | [3] |
| Excretion | Renal and Biliary | ~40-56% of a dose is excreted in the urine, with ~45% as unchanged drug. | [2][3] |
References
- 1. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of intravenous and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phase I/II trial of etoposide and carboplatin in extensive small-cell lung cancer. A report from the Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide | Macmillan Cancer Support [macmillan.org.uk]
- 7. lungcancers.eu [lungcancers.eu]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 11. Etoposide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Etocarlide-Induced Cardiotoxicity Mitigation
Introduction
Etocarlide is a promising novel anti-neoplastic agent that functions as a topoisomerase II inhibitor, inducing DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] While highly effective, preclinical studies have indicated a potential for dose-dependent cardiotoxicity, primarily manifesting as cardiomyocyte apoptosis and mitochondrial dysfunction. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating this compound-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced cardiotoxicity?
A1: The primary anti-cancer mechanism of this compound is the inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells.[1][2][3] However, cardiomyocytes also rely on topoisomerase II for mitochondrial DNA replication and repair. This compound is hypothesized to inadvertently inhibit topoisomerase II in cardiomyocytes, leading to mitochondrial DNA damage, increased production of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.
Q2: What are the observable signs of this compound-induced toxicity in in-vitro cardiomyocyte models?
A2: Key indicators of this compound-induced cardiotoxicity in cell culture include:
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A decrease in cell viability and proliferation.
-
Increased markers of apoptosis, such as Annexin V staining and caspase-3/7 activation.
-
A reduction in mitochondrial membrane potential.
-
Elevated levels of intracellular reactive oxygen species (ROS).
-
Visible changes in cell morphology, such as cell shrinkage and membrane blebbing.
Q3: What strategies can be employed to mitigate this cardiotoxicity?
A3: Several strategies are being explored to counteract this compound's cardiotoxic effects, including:
-
Co-administration of antioxidants: Agents like N-acetylcysteine (NAC) can help neutralize the excess ROS produced.
-
Mitochondrial support agents: Compounds such as Coenzyme Q10 (CoQ10) can help improve mitochondrial function and energy production.
-
Iron Chelators: Dexrazoxane, an iron-chelating agent, has been shown to reduce the formation of drug-induced reactive oxygen species.[4][5]
Q4: Are there established clinical strategies for mitigating cardiotoxicity from similar chemotherapeutic agents?
A4: Yes, for other cardiotoxic cancer drugs like doxorubicin, several cardioprotective strategies are used clinically. These include the use of dexrazoxane, ACE inhibitors, beta-blockers, and statins.[4][6][7] These agents work through various mechanisms, including reducing oxidative stress and improving cardiovascular hemodynamics.[4][5][6]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Issue 1: High levels of cardiomyocyte death are observed even at low concentrations of this compound.
-
Possible Cause: The cardiomyocyte cell line or primary cells being used may be particularly sensitive to topoisomerase II inhibition.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response curve to accurately determine the EC50 (half-maximal effective concentration) for toxicity in your specific cell model.
-
Assess Mitochondrial Health: Pre-treat cells with a mitochondrial protective agent like CoQ10 to see if this improves viability.
-
Check for Contamination: Ensure cell cultures are free from mycoplasma or other contaminants that could exacerbate cellular stress.
-
Issue 2: Inconsistent results when testing mitigating agents.
-
Possible Cause: The timing of co-administration of the mitigating agent with this compound may be suboptimal.
-
Troubleshooting Steps:
-
Optimize Treatment Schedule: Test different treatment schedules: pre-treatment, co-treatment, and post-treatment with the mitigating agent.
-
Titrate Mitigating Agent: Perform a dose-response experiment for the mitigating agent in the presence of a fixed concentration of this compound to find the optimal protective concentration.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve the mitigating agent does not have any confounding effects on the cells.
-
Issue 3: Difficulty in measuring changes in mitochondrial membrane potential.
-
Possible Cause: The fluorescent dye used for measurement (e.g., JC-1) may not be performing optimally.
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation Time: Titrate the concentration of the JC-1 dye and the incubation time to ensure adequate uptake and signal.
-
Use a Positive Control: Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control to validate the assay.
-
Alternative Assays: Consider using alternative methods to assess mitochondrial function, such as measuring ATP production or oxygen consumption rates.
-
Data Presentation
The following tables summarize hypothetical quantitative data from in-vitro studies on this compound-induced cardiotoxicity and the effects of mitigating agents.
Table 1: Dose-Dependent Effects of this compound on Cardiomyocyte Viability and Apoptosis
| This compound (µM) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 (Control) | 100 ± 5 | 5 ± 2 |
| 1 | 85 ± 6 | 15 ± 4 |
| 5 | 60 ± 8 | 45 ± 7 |
| 10 | 40 ± 7 | 70 ± 9 |
| 25 | 20 ± 5 | 90 ± 5 |
Table 2: Efficacy of Mitigating Agents on this compound-Induced Toxicity (10 µM this compound)
| Treatment | Cell Viability (%) | Apoptotic Cells (%) | Mitochondrial Membrane Potential (Ratio) |
| Control | 100 ± 5 | 5 ± 2 | 1.00 ± 0.10 |
| This compound (10 µM) | 40 ± 7 | 70 ± 9 | 0.35 ± 0.08 |
| This compound + NAC (1 mM) | 65 ± 8 | 30 ± 6 | 0.70 ± 0.12 |
| This compound + CoQ10 (10 µM) | 75 ± 6 | 20 ± 5 | 0.85 ± 0.10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and/or mitigating agents for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
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Cell Seeding and Treatment: Seed and treat hiPSC-CMs in a 6-well plate as described in Protocol 1.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding and Treatment: Seed and treat hiPSC-CMs on glass coverslips or in a 96-well black-walled plate.
-
JC-1 Staining: After treatment, wash the cells with PBS and incubate with 5 µg/mL JC-1 staining solution for 20 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation/emission ~585/590 nm) and JC-1 monomers (green fluorescence, excitation/emission ~514/529 nm) using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Cardiotoxicity
Caption: Proposed pathway of this compound cardiotoxicity and mitigation points.
Experimental Workflow for Testing Mitigation Strategies
Caption: Workflow for evaluating this compound toxicity mitigation agents.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escardio.org [escardio.org]
- 6. Cardioprotective Strategies from Cardiotoxicity in Cancer Patients: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
dealing with Etocarlide precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Etocarlide precipitation in culture media.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause 1: Low Aqueous Solubility of this compound
This compound is a hydrophobic molecule, as indicated by its predicted high XlogP value, making it poorly soluble in aqueous solutions like culture media. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the this compound may crash out of solution.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell stress.[1][2] However, a slightly higher concentration of a less toxic solvent might be necessary to maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the this compound stock in pre-warmed culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Increase Agitation: Gently swirl or vortex the medium while adding the this compound stock to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.[3]
-
Use of Solubilizing Agents:
-
Serum: If your experimental design allows, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds. Albumin in serum can bind to the compound and increase its apparent solubility.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions. Beta-cyclodextrin is a commonly used option.[1]
-
Possible Cause 2: High this compound Concentration
The desired final concentration of this compound may exceed its solubility limit in the specific culture medium being used.
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be maintained in your specific culture medium without precipitation. A detailed protocol is provided in the "Experimental Protocols" section.
-
Work at a Lower Concentration: If the required concentration is above the solubility limit, consider if a lower, soluble concentration can still achieve the desired biological effect.
Issue: Precipitate forms over time during incubation.
Possible Cause 1: Compound Instability
This compound may degrade or undergo chemical changes in the culture medium over time, leading to the formation of less soluble byproducts. Factors like pH and temperature can influence stability.
Solutions:
-
Conduct a Stability Study: Assess the stability of this compound in your culture medium over the time course of your experiment. This can be done by analyzing samples at different time points using techniques like HPLC.
-
pH Control: Ensure the pH of the culture medium is stable throughout the experiment, as pH shifts can affect the ionization state and solubility of the compound.
-
Minimize Exposure to Light and Air: If this compound is sensitive to light or oxidation, protect the culture plates from light and consider using sealed plates to minimize air exposure.
Possible Cause 2: Interaction with Media Components
This compound may interact with components of the culture medium, such as salts or amino acids, to form insoluble complexes.
Solutions:
-
Media Comparison: Test the solubility and stability of this compound in different types of culture media to see if the issue is specific to one formulation.
-
Component Analysis: If the precipitation is severe, it may be necessary to investigate interactions with specific media components, although this is a more complex undertaking.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₂S | [4][5] |
| Molecular Weight | 316.42 g/mol | [4] |
| Predicted XlogP | 3.8 | [5] |
| Solubility | Soluble in DMSO | - |
Q2: What is the recommended solvent for making an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound for in vitro experiments.[2] It is important to use a high-purity, anhydrous grade of DMSO.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.[1][2]
Q4: Can I filter the medium to remove the precipitate?
A4: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active drug in your experiment, making the results unreliable. The goal should be to prevent precipitation in the first place.
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: For some hydrophobic compounds, other organic solvents like ethanol can be used.[6] However, the compatibility and toxicity of any solvent with your specific cell line must be tested. Another approach is to use formulation strategies with excipients like cyclodextrins to create an aqueous stock solution.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Culture Medium
This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in a specific culture medium without immediate precipitation.
Materials:
-
This compound powder
-
DMSO (anhydrous, high purity)
-
Culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600 nm)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes. For example, a 2-fold serial dilution from 100 mM down to ~0.1 mM.
-
In a new 96-well plate, add a fixed volume of the pre-warmed culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each this compound-DMSO dilution to the corresponding wells of the medium plate (e.g., 2 µL). This will result in a final DMSO concentration of 1% and a range of this compound concentrations. Include a vehicle control (DMSO only).
-
Mix the plate immediately by gentle shaking or pipetting up and down.
-
Measure the absorbance (turbidity) of each well at 600 nm using a plate reader immediately after mixing and again after a set time (e.g., 1-2 hours) of incubation at 37°C.
-
Analyze the data: Plot the absorbance at 600 nm against the this compound concentration. The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation. This concentration is the approximate kinetic solubility.
Protocol 2: Troubleshooting this compound Precipitation using a Co-solvent Approach
This protocol outlines a method to test the effectiveness of a co-solvent in preventing this compound precipitation.
Materials:
-
This compound powder
-
DMSO
-
Ethanol (cell culture grade)
-
Culture medium of interest, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Visible light microscope
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a series of co-solvent mixtures of DMSO and ethanol (e.g., 90:10, 75:25, 50:50 DMSO:Ethanol).
-
Dissolve this compound in each co-solvent mixture to the same high concentration (e.g., 100 mM).
-
Add a small volume of each stock solution (DMSO only and co-solvent mixtures) to separate tubes containing pre-warmed culture medium to achieve the desired final this compound concentration. Ensure the final total solvent concentration remains consistent and below toxic levels.
-
Gently mix and incubate at 37°C.
-
Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) under a microscope.
-
Compare the level of precipitation between the different solvent conditions to identify a co-solvent mixture that improves solubility.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
Caption: Potential impact of this compound precipitation on cellular signaling.
References
- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIHOUREA - Ataman Kimya [atamanchemicals.com]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. News - Thiourea: Unraveling Its Diverse Applications [wit-stone.com]
Technical Support Center: Improving the Synthetic Yield of Thiocarlide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of thiocarlide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce thiocarlide?
A1: Thiocarlide, or N,N'-bis[4-(3-methylbutoxy)phenyl]thiourea, is a symmetrical diarylthiourea. The most common synthetic approaches involve:
-
Reaction of 4-(3-methylbutoxy)aniline with a thiocarbonylating agent: This is the most direct route. Common thiocarbonylating agents include carbon disulfide (CS₂), thiophosgene (CSCl₂), or 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with carbon disulfide is often preferred due to its lower cost and easier handling compared to thiophosgene.
-
Reaction of 4-(3-methylbutoxy)phenyl isothiocyanate with 4-(3-methylbutoxy)aniline: This method provides a clean reaction with a 1:1 stoichiometry of reactants. However, it requires the prior synthesis of the isothiocyanate intermediate.
Q2: I am experiencing a low yield in my thiocarlide synthesis. What are the potential causes?
A2: Low yields in thiocarlide synthesis can stem from several factors:
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Poor quality of starting materials: The purity of 4-(3-methylbutoxy)aniline is crucial. Impurities can interfere with the reaction.
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Suboptimal reaction conditions: Temperature, reaction time, solvent, and stoichiometry of reactants play a significant role. For instance, in the reaction with carbon disulfide, insufficient base or inadequate temperature can lead to incomplete reaction.
-
Side reactions: The formation of byproducts, such as isothiocyanate intermediates that can polymerize or react with solvents, can reduce the yield of the desired thiourea.
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Difficult purification: Thiocarlide can be challenging to purify, and product loss during workup and recrystallization is common.
Q3: What are the expected impurities in thiocarlide synthesis?
A3: Depending on the synthetic route, common impurities may include:
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Unreacted 4-(3-methylbutoxy)aniline.
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Dithiocarbamate salts (if using CS₂ with a base).
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Isothiocyanate intermediates.
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Byproducts from the decomposition of reactants or intermediates.
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Products of side reactions with the solvent.
Q4: How can I purify the final thiocarlide product?
A4: Recrystallization is the most common method for purifying diarylthioureas like thiocarlide.[1] Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of thiocarlide and its impurities. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization. Column chromatography can be used for small-scale purification but may be less practical for larger quantities.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 4-(3-methylbutoxy)aniline (Precursor)
Background: The precursor, 4-(3-methylbutoxy)aniline, is typically synthesized via the Williamson ether synthesis by alkylating 4-aminophenol with isoamyl bromide (1-bromo-3-methylbutane).
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Action |
| Base | K₂CO₃, Cs₂CO₃ | Incomplete deprotonation of the phenolic hydroxyl group. | Use a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF). Ensure the base is fresh and anhydrous. |
| Solvent | Acetone, DMF, Acetonitrile | Low solubility of reactants; side reactions (N-alkylation). | Use a polar aprotic solvent like DMF to improve solubility. To minimize N-alkylation, protect the amino group of 4-aminophenol before alkylation.[2] |
| Temperature | Reflux | Slow reaction rate; decomposition of reactants. | Gradually increase the temperature and monitor the reaction progress by TLC. If decomposition is observed, perform the reaction at a lower temperature for a longer duration. |
| Reaction Time | 20-24 hours | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. |
Problem 2: Low Yield in the Synthesis of Thiocarlide from 4-(3-methylbutoxy)aniline and Carbon Disulfide
Background: This is a common and cost-effective method for synthesizing symmetrical diarylthioureas. The reaction typically proceeds by forming a dithiocarbamate intermediate.
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Action |
| Stoichiometry | Aniline:CS₂ ratio of 2:1 | Excess or insufficient CS₂ leading to side products or unreacted starting material. | Use a slight excess of the aniline to ensure all the CS₂ reacts. |
| Solvent | Ethanol, Methanol, DMF | Poor solubility of reactants or intermediates. | DMF is often a good solvent for this reaction as it can dissolve both the aniline and the dithiocarbamate intermediate.[3] |
| Base | NaOH, KOH, Et₃N | Inefficient formation of the dithiocarbamate salt. | Use a strong base like NaOH or KOH in an aqueous or alcoholic solution. Triethylamine (Et₃N) can also be used in organic solvents. |
| Temperature | Room temperature to reflux | Slow reaction rate or decomposition of the dithiocarbamate. | Start the reaction at room temperature and gently heat if the reaction is slow. Avoid excessive heat which can lead to the decomposition of the intermediate. |
| Workup | Acidification to generate the thiourea. | Incomplete conversion of the dithiocarbamate to thiourea. | Ensure the reaction mixture is sufficiently acidified (e.g., with HCl) to facilitate the elimination of H₂S and formation of the thiourea. |
Experimental Protocols
Protocol 1: Synthesis of 4-(3-methylbutoxy)aniline
This protocol is adapted from a general procedure for the selective O-alkylation of aminophenols.[2]
Materials:
-
4-Aminophenol
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Benzaldehyde
Procedure:
-
Protection of the amino group: To a solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the N-benzylidene-4-aminophenol.
-
Alkylation: Dissolve the N-benzylidene-4-aminophenol (1 equivalent) in acetone. Add K₂CO₃ (2 equivalents) and isoamyl bromide (1.1 equivalents). Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
Hydrolysis and Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the residue, add dichloromethane and 1N HCl. Stir vigorously for 1 hour. Separate the aqueous layer and neutralize it with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(3-methylbutoxy)aniline. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Thiocarlide
This protocol is based on general methods for the synthesis of N,N'-diarylthioureas from anilines and carbon disulfide.[4]
Materials:
-
4-(3-methylbutoxy)aniline
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-methylbutoxy)aniline (2 equivalents) in ethanol.
-
Addition of Reactants: To this solution, add a solution of sodium hydroxide (2 equivalents) in water. Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours. The reaction progress can be monitored by TLC.
-
Precipitation: After cooling, pour the reaction mixture into ice-cold water. Acidify the mixture with concentrated HCl until it is acidic to litmus paper.
-
Isolation and Purification: A solid precipitate of thiocarlide will form. Filter the solid, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-Alkoxyanilines
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 20 | 92 | [2] |
| 4-Aminophenol | n-Pentyl bromide | K₂CO₃ | Acetone | Reflux | 20 | 85 | [2] |
| 2-Aminophenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 20 | 88 | [2] |
Table 2: Reaction Conditions for the Synthesis of Symmetrical N,N'-Diarylthioureas
| Aniline Derivative | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | CS₂/NaOH | Water/Ethanol | Reflux | 3 | ~85 | [1] |
| 4-Chloroaniline | CS₂/NH₄OH | Methanol | <4 | 3 | 84 | [5] |
| 2-Amino-N,N'-dimethylaniline | TCDI | CH₂Cl₂ | 50 | Overnight | 70 | [6] |
Visualizations
Caption: Synthetic workflow for thiocarlide production.
Caption: Troubleshooting logic for low thiocarlide yield.
References
- 1. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
addressing lot-to-lot variability of Etocarlide
Technical Support Center: Etocarlide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the lot-to-lot variability of this compound. Given that this compound is a research compound with limited publicly available data on its specific biological functions, this guide provides a comprehensive framework for qualifying new lots to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We've observed different results with a new lot of this compound compared to a previous batch. What could be the cause?
A1: Lot-to-lot variability is a common issue with research compounds and can stem from several factors:
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Purity Differences: The percentage of the active compound versus impurities can vary between synthesis batches.
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Impurity Profile: The nature and concentration of specific impurities may differ. Even minor changes in the impurity profile can sometimes lead to significant differences in biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, it is recommended to store it in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions should be aliquoted and stored at -20°C and are generally stable for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q3: How can we confirm the identity and purity of a new lot of this compound?
A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of a new lot. Refer to the "Experimental Protocols" section for detailed methodologies. Key techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify the number of impurities.
Q4: Our current lot of this compound is not showing the expected biological activity. How should we troubleshoot this?
A4: If you observe a lack of activity, consider the following troubleshooting steps:
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Verify Compound Identity and Purity: Use the analytical methods described below to ensure the compound is correct and meets the required purity level.
-
Assess Compound Stability: Was the compound stored correctly? Prepare fresh stock solutions from the solid material.
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Perform a Dose-Response Curve: This will help determine if the potency (EC50/IC50) of the new lot has shifted.
-
Compare with a Reference Lot: If possible, always compare the new lot's performance against a previously validated "gold standard" lot.
Q5: What is the known mechanism of action for this compound?
A5: There is limited specific information in the public domain regarding the precise mechanism of action of this compound (4,4'-diethoxythiocarbanilide). However, related thiocarbanilide and thiourea compounds have been reported to exhibit a range of biological activities. For instance, the thiourea drug Isoxyl (thiocarlide) has been shown to inhibit oleic acid synthesis in Mycobacterium tuberculosis by targeting the membrane-bound Δ9-desaturase, DesA3.[3] This suggests that a potential mechanism for this compound could involve the disruption of fatty acid metabolism. Without specific studies on this compound, its mechanism remains to be definitively elucidated. Researchers should consider performing target identification and validation studies.
Troubleshooting Guide: Addressing Lot-to-Lot Variability
This guide provides a structured approach to identifying and mitigating the impact of lot-to-lot variability of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological effect with the new lot. | 1. Lower purity of the active compound.2. Presence of an inhibitory impurity.3. Degradation of the compound.4. Inaccurate concentration of the stock solution. | 1. Verify purity via HPLC.2. Analyze the impurity profile using LC-MS.3. Prepare fresh stock solutions from solid material stored under recommended conditions.4. Re-quantify the concentration of the stock solution. |
| Increased or off-target effects with the new lot. | 1. Higher purity/potency than the previous lot.2. Presence of a biologically active impurity. | 1. Perform a full dose-response analysis to compare the EC50/IC50 with the previous lot.2. Attempt to identify major impurities using LC-MS/MS and NMR. |
| Poor solubility of the new lot. | 1. Different polymorphic form of the compound.2. Presence of insoluble impurities. | 1. Use sonication or gentle heating to aid dissolution.2. Filter the stock solution through a 0.22 µm filter.3. Characterize the solid form using techniques like X-ray diffraction (XRD) if polymorphism is suspected. |
| Inconsistent results within the same lot. | 1. Instability of the compound in solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Identity and Purity Assessment
A crucial first step in qualifying a new lot of this compound is to confirm its chemical identity and purity.
Table 1: Analytical Specifications for this compound
| Parameter | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white solid powder | Basic quality check |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | 316.42 g/mol | Confirms identity |
| Chemical Structure | ¹H NMR and ¹³C NMR | Consistent with the structure of 4,4'-diethoxythiocarbanilide | Confirms identity and structural integrity |
| Purity | HPLC (e.g., at 254 nm) | ≥98% | Quantifies the amount of active compound |
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 50 µg/mL with acetonitrile.
Biological Activity Assay
To ensure consistent biological effects, it is essential to perform a functional assay and compare the dose-response curve of the new lot to a reference lot.
Table 2: Example Biological Activity Comparison
| Lot Number | Purity (HPLC) | IC50 (µM) in Assay X | Maximum Inhibition (%) |
| Lot A (Reference) | 99.2% | 5.3 ± 0.4 | 98 ± 2 |
| Lot B (New) | 98.5% | 5.8 ± 0.6 | 95 ± 3 |
| Lot C (New) | 95.1% | 8.1 ± 0.9 | 85 ± 5 |
-
Cell Line: A relevant cancer cell line (e.g., A549, HeLa).
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (from both the new and reference lots) in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using a suitable software package (e.g., GraphPad Prism).
Visualizations
Workflow for Qualifying a New Lot of this compound
The following diagram outlines the recommended workflow for the qualification of a new lot of this compound.
References
Minimizing Off-Target Effects of Etoposide in Cell Culture: A Technical Support Center
Disclaimer: The information provided in this technical support center is intended for research use only. "Etocarlide" as a query did not yield specific results; based on the context of drug development and cell culture, this guide focuses on Etoposide, a widely used topoisomerase II inhibitor.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Etoposide in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to ensure the accuracy and reproducibility of your results.
I. Troubleshooting Guide: Minimizing Off-Target Effects
Undesired off-target effects can confound experimental outcomes. This guide provides solutions to common issues encountered when using Etoposide in cell culture.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity in control (non-cancerous) cell lines. | Etoposide can be toxic to healthy cells, and off-target effects may contribute to this. | - Determine the IC50 value for your specific cell line to use the lowest effective concentration. - Reduce the exposure time of Etoposide to the cells. - Consider using a lower, sub-lethal concentration to study specific cellular processes without inducing widespread cell death. |
| Inconsistent or unexpected changes in signaling pathways unrelated to DNA damage. | Etoposide is known to activate off-target signaling pathways such as PI3K/Akt, MAPK (p38, JNK, ERK), and NF-kB.[1][2][3][4][5][6][7][8] | - Use specific inhibitors for the suspected off-target pathways to confirm their involvement. - Perform dose-response experiments to identify a concentration that minimizes off-target pathway activation while still affecting the primary target. - Analyze key downstream markers of these pathways via Western blot or other methods to monitor their activation state. |
| Variability in experimental results between batches or experiments. | Etoposide stability in culture media can be a factor. The active trans-etoposide can isomerize to the inactive cis-etoposide.[9] | - Prepare fresh Etoposide solutions for each experiment from a DMSO stock. - Minimize the time the drug is in the culture medium, especially for long-term experiments.[9] - Be aware that the degradation of Etoposide is pH-dependent.[9] |
| Drug resistance or lack of expected effect. | Cells can develop resistance to Etoposide. | - Verify the expression and activity of Topoisomerase II in your cell line. - Consider combination therapies with inhibitors of pathways that may contribute to resistance, such as PI3K or MAPK inhibitors.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Etoposide?
A1: Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[10]
Q2: What are the known off-target effects of Etoposide?
A2: Etoposide has been shown to modulate several signaling pathways independently of its effect on topoisomerase II. These include the activation of:
-
PI3K/Akt pathway: This pathway is involved in cell survival and proliferation.[1][2]
-
MAPK pathways (p38, JNK, ERK): These pathways are involved in cellular stress responses, inflammation, and apoptosis.[3][5][6][7]
-
NF-κB pathway: This pathway plays a role in inflammation and cell survival.[4][8][11]
The activation of these pathways can lead to unintended biological consequences in your experiments.
Q3: How can I determine the optimal concentration of Etoposide for my experiments?
A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[12][13] Start with a broad range of concentrations and narrow it down to find the lowest concentration that gives the desired on-target effect with minimal off-target pathway activation.
Q4: What is the stability of Etoposide in cell culture medium?
A4: Etoposide is unstable in aqueous solutions at physiological pH and temperature. The active trans-etoposide can convert to the inactive cis-etoposide, with a half-life of about 2 days in Dulbecco's modified Eagle's medium (DMEM).[9] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent activity.
III. Quantitative Data Summary
Etoposide Binding Affinity
| Target | Organism | Apparent Kd (µM) | Reference |
| Topoisomerase II | Saccharomyces cerevisiae (Yeast) | ~5 | [17] |
| Mutant Topoisomerase II (ytop2H1012Y) | Saccharomyces cerevisiae (Yeast) | ~16 | [17] |
Etoposide IC50 Values for Cytotoxicity in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Etoposide for cytotoxicity in a selection of human cell lines. These values can vary depending on the assay conditions and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Lung Carcinoma | 3.49 | 72 | [12] |
| BEAS-2B | Normal Lung | 2.10 | 72 | [12] |
| UW228-3 | Medulloblastoma | 0.36 | Not Specified | [13] |
| HCT116 (p53 +/+) | Colorectal Carcinoma | ~10 (LD50) | 72 | [18] |
| HCT116 (p53 -/-) | Colorectal Carcinoma | >10 (LD50) | 72 | [18] |
| SGC7901 | Gastric Cancer | Varies (Dose-dependent) | Not Specified | [1] |
| BGC823 | Gastric Cancer | Varies (Dose-dependent) | Not Specified | [1] |
| HTLA-230 | Neuroblastoma | >10 | 24 | [19] |
IV. Experimental Protocols
Protocol 1: Determination of Etoposide IC50 for Cytotoxicity
This protocol outlines a general method for determining the IC50 value of Etoposide in a given cell line using a colorimetric assay such as MTT or XTT.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Etoposide Preparation: Prepare a 2X stock solution of Etoposide in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Etoposide dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Etoposide concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Off-Target Pathway Activation
This protocol describes how to assess the activation of key off-target signaling pathways upon Etoposide treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Etoposide at the desired concentrations (e.g., IC50 and a lower concentration) for a specific time course (e.g., 0, 1, 3, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-p38/p38, p-ERK/ERK, p-JNK/JNK, p-p65/p65).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.
V. Visualizations
Signaling Pathways
Caption: Etoposide's primary and off-target signaling pathways.
Experimental Workflow
Caption: Workflow for minimizing and assessing Etoposide's off-target effects.
Logical Relationship for Troubleshooting
Caption: A logical approach to troubleshooting unexpected Etoposide results.
References
- 1. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase 2 inhibitor etoposide promotes interleukin-10 production in LPS-induced macrophages via upregulating transcription factor Maf and activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of p38 MAPK-dependent excision repair cross-complementing 1 expression decreases the DNA repair capacity to sensitize lung cancer cells to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alteration of nuclear factor-kappaB (NF-kappaB) expression in bone marrow stromal cells treated with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. p53-mediated delayed NF-κB activity enhances etoposide-induced cell death in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. netjournals.org [netjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Topoisomerase II - drug interaction domains: identification of substituents on etoposide that interact with the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Assay for Etocarlide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating assay for Etocarlide and its degradation products. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1] It is crucial for determining the shelf-life and storage conditions of the drug product by providing evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to generate potential degradation products.[2][3][4] For this compound, a thiourea derivative, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours
-
Thermal Degradation: 105°C for 72 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.
Q3: What analytical technique is most suitable for a stability-indicating assay of this compound?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and suitable technique for developing a stability-indicating assay.[1] This is due to its ability to separate the parent drug from its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of the degradation products formed during stress studies.[5]
Q4: How much degradation is targeted during forced degradation studies?
The goal of forced degradation is to achieve a noticeable but not excessive degradation of the drug substance, typically in the range of 5-20%.[6] This extent of degradation is generally sufficient to produce and identify the major degradation products without completely consuming the parent drug, which is necessary for method validation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradation products. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overloading. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Use a new column or a column with a different stationary phase. 3. Reduce the injection volume or the concentration of the sample. |
| Co-elution of degradation products with the main this compound peak. | 1. Insufficient separation power of the HPLC method. 2. Inadequate mobile phase composition. | 1. Optimize the HPLC method by changing the mobile phase composition, gradient profile, or column chemistry. 2. Employ a column with a different selectivity (e.g., phenyl-hexyl instead of C18). 3. Adjust the mobile phase pH or temperature. |
| No degradation observed under certain stress conditions. | 1. This compound is stable under those conditions. 2. Stress conditions are not harsh enough. | 1. Increase the duration, temperature, or concentration of the stressor. 2. Confirm the stability of this compound under the applied conditions. |
| Mass imbalance in the assay results after degradation. | 1. Some degradation products are not detected by the UV detector. 2. Co-elution of impurities. 3. Degradation products are volatile. | 1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS). 2. Improve the chromatographic separation. 3. Use a well-sealed vial for the study and analyze the headspace if necessary. |
| Unexpected peaks in the chromatogram. | 1. Contamination from solvents, glassware, or excipients. 2. Carryover from previous injections. | 1. Run a blank analysis of the placebo and solvents. 2. Implement a robust needle wash program in the autosampler. 3. Ensure proper cleaning of all glassware. |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at 60°C for 12 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature for 48 hours. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 72 hours. Dissolve the stressed solid in the solvent and dilute to the target concentration.
-
Photolytic Degradation: Expose the this compound solution (0.5 mg/mL) and solid powder to UV and visible light in a photostability chamber. Prepare samples for analysis by dissolving the solid or diluting the solution.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method.
HPLC Method Parameters (Hypothetical)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 275 nm |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP-1 (8.5 min) |
| 0.1 M NaOH, 60°C, 12h | 18.5 | 3 | DP-2 (10.2 min), DP-3 (12.1 min) |
| 3% H₂O₂, RT, 48h | 12.8 | 2 | DP-4 (14.5 min) |
| Thermal, 105°C, 72h | 5.1 | 1 | DP-1 (8.5 min) |
| Photolytic (UV/Vis) | 8.9 | 2 | DP-5 (16.3 min) |
Visualizations
Caption: Experimental workflow for the development of a stability-indicating assay for this compound.
Caption: Hypothetical degradation pathway of this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C17H20N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. waters.com [waters.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Validation & Comparative
A Comparative Analysis of Etocarlide and Ethionamide: Unveiling Their Potential in Tuberculosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two thioamide-class drugs, Etocarlide and ethionamide, both of which have demonstrated antitubercular properties. While ethionamide is a well-established second-line treatment for multidrug-resistant tuberculosis (MDR-TB), this compound, a thiocarbanilide, represents a class of compounds with a distinct yet related mechanism of action. This comparison delves into their mechanisms of action, in vitro efficacy, and provides relevant experimental protocols to support further research and development in the quest for more effective tuberculosis therapies.
At a Glance: this compound vs. Ethionamide
| Feature | This compound (as Thiocarlide/Isoxyl) | Ethionamide |
| Drug Class | Thiocarbanilide (Thiourea derivative) | Thioamide |
| Primary Target | Fatty Acid Desaturase (DesA3), Mycolic Acid Synthesis | Enoyl-ACP Reductase (InhA), Mycolic Acid Synthesis |
| Activation | Proposed to require activation | Prodrug activated by EthA monooxygenase |
| MIC against M. tuberculosis | 1-10 µg/mL | 0.25-5 µg/mL (Susceptible strains) |
| Clinical Use | Previously used, but discontinued due to poor bioavailability | Second-line drug for MDR-TB |
Mechanism of Action: A Tale of Two Thioamides
Both this compound and ethionamide disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, they achieve this through different primary targets.
Ethionamide: A Prodrug Approach
Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[1] This activation is carried out by the monooxygenase EthA.[2] Once activated, ethionamide forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. By inhibiting InhA, ethionamide effectively halts mycolic acid synthesis, leading to a compromised cell wall and eventual bacterial death.
Figure 1. Signaling pathway of Ethionamide's mechanism of action.
This compound (Thiocarlide/Isoxyl): Targeting a Different Desaturase
This compound belongs to the thiocarbanilide class. While direct studies on this compound's mechanism are limited, research on the closely related compound thiocarlide (isoxyl) provides significant insights. Thiocarlide has been shown to inhibit the synthesis of oleic acid and, subsequently, tuberculostearic acid in Mycobacterium tuberculosis.[3] This inhibition is attributed to the targeting of the membrane-bound Δ9-stearoyl desaturase, DesA3.[3] Like ethionamide, thiocarlide also affects mycolic acid synthesis, suggesting a broader impact on fatty acid metabolism.[3][4] Another study suggests that isoxyl and thiacetazone act on the dehydratase step of the FAS-II pathway.[4]
Figure 2. Proposed mechanism of action for this compound.
In Vitro Efficacy: A Quantitative Comparison
The Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's in vitro potency. The following table summarizes the available MIC data for this compound (as thiocarlide/isoxyl) and ethionamide against Mycobacterium tuberculosis.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Thiocarlide (Isoxyl) | Clinical Isolates | 1-10 | [5] |
| Thiocarlide (Isoxyl) | M. bovis BCG | 3.0 | [3] |
| Ethionamide | H37Rv (Wild-type) | 5 | [6] |
| Ethionamide | Clinical Isolates | ≥114 (Resistant Breakpoint) | [4] |
| Ethionamide | Clinical Isolates | 80 (Proposed Susceptible Breakpoint) | [4] |
It is important to note that MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
Principle: The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
Mycobacterium tuberculosis H37Rv strain.
-
Test compounds (this compound, ethionamide) and control drugs (e.g., isoniazid, rifampicin).
-
Resazurin sodium salt solution (0.01% w/v).
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading Results: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Figure 3. Experimental workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (this compound, ethionamide).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
Both this compound and ethionamide demonstrate promising antitubercular activity by targeting the crucial mycolic acid synthesis pathway. While ethionamide is an established second-line drug with a well-defined mechanism of action, the thiocarbanilide class, represented by this compound, offers an alternative with a potentially different primary target within the same pathway. The provided in vitro data suggests that both classes of compounds are active in the low microgram per milliliter range. Further research, particularly in generating robust in vivo efficacy and comprehensive toxicity data for this compound and its analogs, is warranted to fully assess their therapeutic potential. The experimental protocols outlined in this guide provide a framework for standardized evaluation to aid in these future drug development efforts.
References
- 1. Thiocarlide - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Unraveling the Target of Etoposide: A Comparative Guide to Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic methods to validate Topoisomerase IIα as the primary target of the anti-cancer drug Etoposide. It includes supporting experimental data, detailed protocols, and a comparative analysis with alternative agents.
Etoposide, a widely used chemotherapeutic agent, exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][2] Genetic methods offer a powerful approach to definitively validate that topoisomerase IIα (TOP2A) is the key molecular target of Etoposide. This guide explores the use of CRISPR/Cas9 and RNA interference (RNAi) to modulate TOP2A expression and assesses the resulting impact on cellular sensitivity to Etoposide and its alternatives.
Genetic Validation of Etoposide's Target: Evidence from Gene Editing and Silencing
Genetic manipulation of TOP2A expression provides direct evidence of its role in Etoposide's mechanism of action. Knockout or knockdown of the TOP2A gene is expected to confer resistance to Etoposide, as the drug's target is no longer present or is significantly reduced.
CRISPR/Cas9-Mediated Knockout of TOP2A
CRISPR/Cas9 technology allows for the precise and permanent disruption of the TOP2A gene. Studies have demonstrated that cancer cell lines with a CRISPR-induced knockout of TOP2A exhibit significantly increased resistance to Etoposide. This is quantified by a substantial increase in the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.
RNA Interference (RNAi)-Mediated Knockdown of TOP2A
RNAi provides a transient suppression of TOP2A gene expression. Similar to CRISPR/Cas9 knockout, the knockdown of TOP2A using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) results in decreased sensitivity to Etoposide. This approach is useful for studying the effects of reduced target expression without permanently altering the genome. Research has shown that siRNA-mediated depletion of TOP2A in HAP1 cells leads to marked resistance to Etoposide.[3]
| Genetic Method | Cell Line | Effect on TOP2A | Etoposide IC50 (Wild-Type) | Etoposide IC50 (Modified) | Fold Change in Resistance | Reference |
| CRISPR/Cas9 | K562 (Human Leukemia) | Gene Knockout | ~1.5 µM | > 50 µM | >33 | [4] |
| RNAi (siRNA) | HAP1 (Human Haploid) | Gene Knockdown | Not Specified | Significantly Increased | Not Quantified | [3] |
| RNAi (shRNA) | Mouse Lymphoma | Gene Knockdown | Not Specified | Increased Resistance | Not Quantified | [5][6] |
Table 1: Quantitative Comparison of Etoposide Sensitivity Following Genetic Modification of TOP2A
Comparative Analysis with Alternative Topoisomerase II Inhibitors
| Drug | Mechanism of Action | Activity in TOP2A Knockout Cells | Key Differences from Etoposide |
| Etoposide | Topoisomerase II inhibitor (non-intercalating) | Significantly reduced cytotoxicity | Non-intercalative; traps the enzyme-DNA cleavage complex.[7] |
| Doxorubicin | Topoisomerase II inhibitor (intercalating) | Significantly reduced cytotoxicity | Intercalates into DNA and inhibits topoisomerase II progression.[7][8] |
| Teniposide | Topoisomerase II inhibitor (non-intercalating) | Significantly reduced cytotoxicity | Structurally similar to Etoposide with a thenylidene group instead of a methyl group. |
Table 2: Performance Comparison of Etoposide and Alternatives in TOP2A Knockout Cells
Experimental Protocols
Protocol 1: TOP2A Gene Knockout using CRISPR/Cas9 and Assessment of Etoposide Sensitivity
Objective: To generate a TOP2A knockout cell line and determine the change in sensitivity to Etoposide.
Materials:
-
Human cancer cell line (e.g., K562)
-
CRISPR/Cas9 vector with a TOP2A-targeting guide RNA (gRNA)
-
Lipofectamine-based transfection reagent
-
Puromycin (or other selection marker)
-
Etoposide
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
Methodology:
-
gRNA Design and Vector Construction: Design a gRNA targeting an early exon of the TOP2A gene to induce a frameshift mutation. Clone the gRNA into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the cancer cell line with the CRISPR/Cas9-TOP2A vector using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Selection of Knockout Cells: Two days post-transfection, begin selection by adding puromycin to the cell culture medium. Maintain selection for 7-10 days to eliminate non-transfected cells.
-
Verification of Knockout: Isolate single-cell clones and expand them. Verify the knockout of TOP2A at the genomic level by PCR and Sanger sequencing, and at the protein level by Western blot.
-
Cell Viability Assay:
-
Seed wild-type and TOP2A-knockout cells into 96-well plates at a density of 5,000 cells/well.
-
The next day, treat the cells with a serial dilution of Etoposide (e.g., 0.01 µM to 100 µM).
-
Incubate for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution and read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the IC50 values for both wild-type and knockout cell lines by plotting cell viability against the log of Etoposide concentration and fitting the data to a dose-response curve.
Protocol 2: TOP2A Gene Knockdown using RNAi and Assessment of Etoposide Cytotoxicity
Objective: To transiently knockdown TOP2A expression and measure the effect on Etoposide-induced cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HAP1)
-
siRNA targeting TOP2A and a non-targeting control siRNA
-
RNAi transfection reagent
-
Etoposide
-
Cell culture medium and supplements
-
Plates for cell culture and viability assays
-
Reagents for Western blot analysis
-
Cell viability assay kit
Methodology:
-
siRNA Transfection: Transfect the cells with TOP2A-targeting siRNA or control siRNA using an appropriate transfection reagent as per the manufacturer's instructions.
-
Verification of Knockdown: After 48-72 hours, harvest a portion of the cells to confirm the knockdown of TOP2A protein expression by Western blot.
-
Etoposide Treatment: Seed the remaining transfected cells into plates and treat with various concentrations of Etoposide.
-
Cytotoxicity Assessment: After 72 hours of Etoposide treatment, assess cell viability using a preferred method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves and IC50 values of cells treated with TOP2A siRNA versus control siRNA to determine the effect of target knockdown on drug sensitivity.
Visualizing the Pathways and Workflows
Caption: Etoposide's mechanism of action targeting Topoisomerase IIα.
Caption: Experimental workflow for genetic validation of Etoposide's target.
Caption: Logical relationship between TOP2A presence and Etoposide sensitivity.
References
- 1. CRISPR/Cas9 Genome Editing of the Human Topoisomerase IIα Intron 19 5′ Splice Site Circumvents Etoposide Resistance in Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands | eLife [elifesciences.org]
- 4. Use of CRISPR/Cas9 with homology-directed repair to silence the human topoisomerase IIα intron-19 5’ splice site: Generation of etoposide resistance in human leukemia K562 cells | PLOS One [journals.plos.org]
- 5. Topoisomerase levels determine chemotherapy response in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Bedaquiline and Ethionamide in Tuberculosis Treatment
A Note on Terminology: The term "Etocarlide" did not yield specific results in a comprehensive literature search for antitubercular agents. It is highly probable that this is a typographical error or a lesser-known name for Ethionamide , a second-line antitubercular drug belonging to the thioamide class. This guide will proceed under the assumption that "this compound" refers to Ethionamide and will present a comparison based on available data for this compound against the newer drug, Bedaquiline. It is crucial to note that direct head-to-head in vivo comparative studies between Bedaquiline and Ethionamide are scarce in publicly available literature, making a direct efficacy comparison challenging. This guide synthesizes available data from separate studies to provide a comparative overview.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development and effective use of potent antimicrobial agents. Bedaquiline, a diarylquinoline, and Ethionamide, a thioamide, are two important drugs in the armamentarium against TB, particularly for multidrug-resistant strains. This guide provides a comparative overview of their in vivo efficacy, drawing upon experimental data from preclinical animal models.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo bactericidal activity of Bedaquiline and Ethionamide in mouse models of tuberculosis. The data is presented as the reduction in bacterial load, typically measured in Colony Forming Units (CFU), in the lungs and spleen of infected mice.
Table 1: In Vivo Efficacy of Bedaquiline against Mycobacterium tuberculosis
| Animal Model | M. tb Strain | Treatment Dose & Regimen | Duration of Treatment | Mean Log10 CFU Reduction in Lungs | Mean Log10 CFU Reduction in Spleen | Reference |
| BALB/c mice | H37Rv | 25 mg/kg, daily | 4 weeks | 4.1 | Not Reported | [1] |
| C3HeB/FeJ mice | H37Rv | 25 mg/kg, daily | 4 weeks | Not directly reported as a single value due to lesion heterogeneity | Not Reported | [1] |
| BALB/c mice | H37Rv | 25 mg/kg, daily | 12 weeks | ~4.7 | Not Reported | [2] |
| BALB/c mice | Mouse-passaged clinical isolate | 25 mg/kg, 5 days/week (part of a combination regimen) | 8 weeks | Significant increase in bacterial elimination compared to standard regimen | Significant increase in bacterial elimination compared to standard regimen | [3] |
Table 2: In Vivo Efficacy of Ethionamide against Mycobacterium tuberculosis
| Animal Model | M. tb Strain | Treatment Dose & Regimen | Duration of Treatment | Mean Log10 CFU Reduction in Lungs | Reference |
| BALB/c mice | H37Rv | 25 mg/kg daily in combination with Gatifloxacin (300 mg/kg) | 12 weeks | Sterile lungs (regrowth after observation period) | [4] |
| BALB/c mice | H37Rv | 10 mg/kg daily in combination with a "booster" (BDM41906) | 2 weeks (6 doses) | ~3.0 | Not Reported |
| BALB/c mice | H37Rv | Not specified dose, with an EthR inhibitor | Not specified | Threefold reduction in the amount of Ethionamide required to decrease bacterial load | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vivo efficacy studies of Bedaquiline and Ethionamide.
Bedaquiline In Vivo Efficacy Model
A common model to assess the efficacy of Bedaquiline involves the following steps:
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains.[1]
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[1]
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection when a stable bacterial load is established in the lungs.
-
Drug Administration: Bedaquiline is administered orally via gavage, often at a dose of 25 mg/kg of body weight, once daily for a specified duration (e.g., 4 to 12 weeks).[1][2]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective agar media (e.g., Middlebrook 7H11). The plates are incubated for several weeks, after which the number of CFU is counted to determine the bacterial load. The reduction in CFU compared to untreated control mice is a measure of the drug's efficacy.
Ethionamide In Vivo Efficacy Model
Studies evaluating Ethionamide often involve co-administration with a "booster" to enhance its activation. A representative protocol is as follows:
-
Animal Model: BALB/c mice are frequently used.
-
Infection: Mice are infected with M. tuberculosis H37Rv, typically via the aerosol route to establish a pulmonary infection.
-
Treatment Groups: In addition to an untreated control group, experimental groups would include Ethionamide administered alone and in combination with a booster compound.
-
Drug Administration: Ethionamide is administered orally. In some studies, to overcome solubility issues and for direct lung delivery, nanoparticle formulations of Ethionamide and a booster have been administered via a Microsprayer®.
-
Efficacy Evaluation: Similar to the Bedaquiline protocol, the primary endpoint is the reduction of bacterial CFU in the lungs and other organs at the end of the treatment period.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Gatifloxacin and Ethionamide as the Foundation for Therapy of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethionamide: A “new” first-line drug for Tuberculosis? | Working Group for New TB Drugs [newtbdrugs.org]
Validating Etoposide's Mechanism of Action Through Target Overexpression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of the chemotherapeutic agent Etoposide, with a focus on target overexpression studies. Etoposide, a topoisomerase II inhibitor, is a cornerstone in the treatment of various cancers. Understanding its precise mechanism and the factors that contribute to resistance is crucial for the development of more effective anticancer strategies. This document outlines the experimental validation of Etoposide's target engagement, compares it with alternative drugs, and provides detailed protocols for key experiments.
Etoposide and its Molecular Target: Topoisomerase II
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation.[1][2] Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequently triggers apoptotic cell death.[2] The alpha isoform of topoisomerase II (TOP2A) is considered the primary target for Etoposide's anticancer activity.
Resistance to Etoposide can arise through various mechanisms, including decreased intracellular drug accumulation and alterations in topoisomerase II itself.[3][4] A key mechanism of resistance is the reduced expression or mutation of TOP2A, which underscores the importance of this enzyme in mediating the drug's efficacy.
Validating Etoposide's Mechanism via Target Overexpression
A direct method to validate that topoisomerase II is the genuine target of Etoposide is to overexpress the TOP2A gene in cancer cells. The rationale is that if Etoposide's cytotoxicity is mediated through its interaction with TOP2A, then increasing the cellular concentration of this target should sensitize the cells to the drug. Conversely, in resistant cells with low TOP2A levels, reintroducing its expression should restore sensitivity.
One study demonstrated that transfecting the human topoisomerase II alpha gene into Etoposide-resistant human brain tumor cells led to a transient increase in sensitivity to the drug.[5] This was accompanied by an increase in TOP2A mRNA expression, protein production, and the formation of Etoposide-induced DNA-protein complexes.[5]
Experimental Workflow: Target Overexpression and Validation
The following diagram illustrates a typical workflow for validating Etoposide's mechanism of action using target overexpression.
References
- 1. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfection of human topoisomerase II alpha into etoposide-resistant cells: transient increase in sensitivity followed by down-regulation of the endogenous gene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Landscape of Rifampicin: A Comparative Guide to Combination Therapies
A pivotal component of multi-drug regimens for tuberculosis, rifampicin's efficacy can be significantly enhanced when combined with other antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of rifampicin with various drugs against mycobacteria, supported by experimental data and detailed methodologies. It is important to note that while the focus of this guide is on rifampicin's synergistic partners, a comprehensive search of available scientific literature did not yield specific experimental data on the synergistic effect of Etocarlide with rifampicin.
The exploration of synergistic drug combinations is crucial for combating drug resistance and improving therapeutic outcomes in tuberculosis treatment.[1] This guide delves into the evidence for synergy between rifampicin and other well-established antimycobacterial drugs.
In Vitro Synergistic Activity of Rifampicin Combinations
The synergistic potential of rifampicin in combination with other drugs is typically quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined by a FICI of ≤ 0.5.[2] Below is a summary of key findings from in vitro studies.
| Drug Combination | Target Organism | Key Findings | FICI Range | Reference |
| Rifampicin + Ethambutol | Mycobacterium avium | Synergistic activity observed in the majority of clinical isolates. | ≤ 0.5 | [2] |
| Mycobacterium chimaera | Synergistic activity observed in the majority of clinical isolates. | ≤ 0.5 | [2] | |
| Mycobacterium intracellulare | Synergistic activity observed in the majority of clinical isolates. | ≤ 0.5 | [2] | |
| Rifampicin + Isoniazid + Sitafloxacin | Mycobacterium tuberculosis | Marked synergism against multiple clinical isolates, including MDR strains. | 0.41 - 0.79 | [3] |
| Rifampicin + Isoniazid + Gatifloxacin | Mycobacterium tuberculosis | Marked synergism against multiple clinical isolates, including MDR strains. | 0.39 - 0.90 | [3] |
| Rifampicin + Isoniazid + Clarithromycin | Mycobacterium tuberculosis | Significant synergy against the majority of clinical isolates. | 0.48 - 0.95 | [3] |
| Rifampicin + Streptomycin + Ethionamide + Ethambutol | Mycobacterium intracellulare | Synergistic effects were demonstrated in various two- and three-drug combinations. | Not specified | [4] |
Experimental Protocols
The assessment of synergistic interactions between antimicrobial agents requires precise and standardized methodologies. The following are summaries of common experimental protocols used in the cited studies.
Checkerboard Assay (Broth Microdilution)
The checkerboard assay is a common in vitro method to assess drug synergy.
-
Preparation of Drug Dilutions: Serial dilutions of each drug are prepared. For a two-drug combination, one drug is diluted along the rows of a microtiter plate, and the second drug is diluted along the columns.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized suspension of the mycobacterial strain being tested.
-
Incubation: The plates are incubated at 37°C for a specified period, which can be several days to weeks for slow-growing mycobacteria.[5]
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. This is often assessed by visual inspection for turbidity or by using a growth indicator like resazurin or MTT.[5]
-
Calculation of FICI: The Fractional Inhibitory Concentration Index is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Agar Dilution Method
This method is an alternative to the broth microdilution for determining synergy.
-
Preparation of Agar Plates: A solid growth medium, such as Middlebrook 7H10 agar, is prepared with varying concentrations of the drugs to be tested, both individually and in combination.
-
Inoculation: A standardized inoculum of the mycobacterial strain is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C until growth is visible in the control plates (without any drug).
-
Determination of MIC and FICI: The MIC is the lowest concentration of the drug that inhibits visible growth. The FICI is then calculated in the same manner as for the broth microdilution method.[2]
Visualizing Experimental Workflows and Synergistic Mechanisms
The following diagrams illustrate a typical workflow for assessing drug synergy and a simplified representation of the potential mechanisms of action for rifampicin in combination with other drugs.
The synergistic effect of combining rifampicin with other drugs often arises from the targeting of different essential pathways in the mycobacterium. For instance, while rifampicin inhibits RNA synthesis by targeting RNA polymerase, isoniazid inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[1] Similarly, ethambutol disrupts the synthesis of arabinogalactan, another key cell wall component, and fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication. By simultaneously attacking multiple critical cellular functions, these drug combinations can achieve a more potent bactericidal effect than the individual drugs alone.
Conclusion
The combination of rifampicin with other antimicrobial agents demonstrates significant synergistic potential against both tuberculous and nontuberculous mycobacteria. The data underscores the importance of continued research into novel drug combinations to optimize treatment regimens, shorten therapy duration, and overcome the challenge of drug resistance. While specific data on this compound's synergy with rifampicin is not currently available, the principles and methodologies outlined in this guide provide a framework for the evaluation of future drug combinations.
References
- 1. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity of rifampicin and ethambutol against slow-growing nontuberculous mycobacteria is currently of questionable clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. igas.gouv.fr [igas.gouv.fr]
- 4. Synergistic effect of rifampin, streptomycin, ethionamide, and ethambutol on Mycobacterium intracellulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Etocarlide-Treated M. tuberculosis
A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Etocarlide (Isoxyl) on Mycobacterium tuberculosis, in comparison with other anti-tubercular agents.
This guide provides a comparative overview of the transcriptomic response of Mycobacterium tuberculosis to this compound (also known as Isoxyl), benchmarked against the first-line anti-tubercular drug Isoniazid and other antimicrobial compounds. The data presented is derived from a key study by Waddell et al. (2004), which utilized microarray analysis to profile gene expression changes in M. tuberculosis upon drug exposure.
Important Note on Data Availability: The detailed gene lists and specific fold changes for differentially expressed genes, originally presented in the supplementary information (Table S1) of the Waddell et al. (2004) study, are not publicly available. Consequently, this guide provides a comparison based on the summary data and functional category enrichments discussed within the main publication.
Summary of Transcriptomic Impact
Treatment of M. tuberculosis with this compound (Isoxyl) elicits a significant transcriptomic response, impacting a broad range of cellular processes. A comparative summary of the number of differentially expressed genes upon treatment with this compound and five other antimicrobial compounds is presented below.
| Compound | Number of Up-regulated Genes | Number of Down-regulated Genes |
| This compound (Isoxyl) | 231 | 21 |
| Isoniazid | 155 | 32 |
| Tetrahydrolipstatin | 208 | 24 |
| SRI#221 | 182 | 25 |
| SRI#967 | 116 | 30 |
| SRI#9190 | 124 | 22 |
Data sourced from Waddell et al. (2004).
From this summary data, it is evident that this compound induces one of the largest numbers of up-regulated genes among the tested compounds, suggesting a widespread impact on the mycobacterial transcriptome.
Key Biological Pathways Affected by this compound
The analysis by Waddell et al. (2004) revealed that the genes up-regulated by this compound treatment were significantly enriched in the functional category of lipid metabolism . This aligns with the known mechanism of action of thiocarbamates, which are thought to interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The transcriptomic data thus supports the hypothesis that this compound's primary mode of action involves the disruption of lipid biosynthesis pathways.
In comparison, Isoniazid treatment also led to a significant enrichment of up-regulated genes involved in lipid metabolism, which is consistent with its well-established role as an inhibitor of mycolic acid synthesis. However, the specific genes and the magnitude of their differential expression in response to each drug would be required for a more detailed comparative pathway analysis.
Experimental Protocols
The following experimental methodology was employed in the Waddell et al. (2004) study:
Bacterial Strain and Culture Conditions:
-
Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) albumin-dextrose-catalase (ADC) enrichment.
-
Cultures were grown to mid-log phase (A600 of 0.6-0.8) before drug exposure.
Drug Exposure:
-
The six antimicrobial compounds (Isoniazid, Isoxyl, Tetrahydrolipstatin, SRI#221, SR1#967, and SR1#9190) were added to the M. tuberculosis cultures at their respective minimal inhibitory concentrations (MIC).
-
The cultures were incubated for 4 hours with the drugs.
-
Control cultures were incubated for the same duration without any drug.
RNA Extraction and Microarray Analysis:
-
Total RNA was extracted from the bacterial pellets using a bead-beating method with Trizol reagent.
-
The RNA was purified and treated with DNase to remove any contaminating DNA.
-
cDNA was synthesized from the RNA templates and labeled with fluorescent dyes (Cy3 and Cy5).
-
The labeled cDNA was hybridized to whole-genome M. tuberculosis microarrays.
-
The microarrays were scanned, and the fluorescence intensities were quantified to determine the relative gene expression levels between the drug-treated and control samples.
Data Analysis:
-
The raw microarray data was normalized to account for experimental variations.
-
Statistical tests were applied to identify genes that were significantly differentially expressed in the drug-treated samples compared to the untreated controls.
Visualizations
Caption: Experimental workflow for the transcriptomic analysis of drug-treated M. tuberculosis.
Caption: Postulated impact of this compound on the lipid metabolism pathway in M. tuberculosis.
Comparative Guide to Analytical Methods for Etoposide Quantification
A Note on "Etocarlide": Initial searches for "this compound" did not yield relevant results for validated analytical methods. It is highly likely that this was a misspelling of "Etoposide," a widely used anticancer agent. This guide therefore focuses on the validated analytical methods for the quantification of Etoposide.
This guide provides a detailed comparison of three common analytical methods for the quantification of Etoposide in pharmaceutical formulations and biological matrices: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the validated analytical methods for Etoposide quantification.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method | UV-Visible Spectrophotometry Method 1 | UV-Visible Spectrophotometry Method 2 |
| Linearity Range | 1-10 ng/mL[1] | 100-300 ppm (µg/mL)[2][3] | 200-2000 ng/spot[4] | 1-7 µg/mL[5] | 10-60 µg/ml[6] |
| Correlation Coefficient (R²) | 0.999[1] | 0.9911[2][7] | >0.99[4] | 0.999[5] | 0.999[6] |
| Accuracy (% Recovery) | 100.15% (at 80, 100, 120% levels)[1] | 98.1% - 102.3% (at 50, 100, 150% levels)[2][7] | 100.43%[4] | 99.09%[5] | 99.83% - 101.02%[6] |
| Precision (% RSD) | <2% (Intra-day & Inter-day)[1] | <0.5% (Intra-day), <2.0% (Cumulative)[7] | 0.79-1.99% (Instrumental)[4] | 0.11-1.38% (Intra-day & Inter-day)[5] | 0.19-1.34% (Intra-day & Inter-day)[6] |
| Limit of Detection (LOD) | Not Reported | 2 ppm (µg/mL)[3][7] | Not Reported | 0.1321 µg/mL[5] | 0.1195 µg/mL[6] |
| Limit of Quantification (LOQ) | 7.52 ng/mL[1] | 6 ppm (µg/mL)[3][7] | Not Reported | 0.4003 µg/mL[5] | 0.3623 µg/mL[6] |
| Wavelength (λmax) | 254 nm[1][2] | 254 nm[2] | 292 nm[4] | 208 nm[5] | 360 nm (zero-crossing point)[6] |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1: Simultaneous Estimation of Etoposide and Picroside-II [1]
-
Instrumentation: Agilent 1260 Infinity HPLC system.[1]
-
Column: Kromasil C-8 (150 × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.5% acetic acid in water and acetonitrile (75:25 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: Not specified.
-
Run Time: 15 minutes.[1]
-
Sample Preparation: Standard stock solutions of Etoposide were prepared in the mobile phase.[1]
Method 2: Estimation of Etoposide in Bulk and Injectable Dosage Forms [2][3]
-
Instrumentation: Waters HPLC model 2695 with a 2489 UV-Visible detector.[2]
-
Column: Zorbex NH2 (250mm × 4.6mm, 5µm).[3]
-
Mobile Phase: A mixture of 0.030 M Sodium acetate buffer (pH 4.0) and Acetonitrile (70:30 v/v).[2][3]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: A standard solution of 200 ppm was prepared by dissolving the working standard in Acetonitrile and further diluting with the mobile phase.[2]
High-Performance Thin-Layer Chromatography (HPTLC)[4]
-
Stationary Phase: Silica gel plates.[4]
-
Mobile Phase: Dichloromethane–methanol–formic acid (9.5:0.5:0.5 v/v/v).[4]
-
Sample Application: Not specified.
-
Development: Not specified.
-
Detection: Densitometric evaluation at 292 nm.[4]
-
Validation: The method was validated for precision, robustness, accuracy, limit of detection, and limit of quantification according to ICH guidelines.[4]
UV-Visible Spectrophotometry
Method 1: Simultaneous Estimation of Etoposide and Picroside-II [5]
-
Instrumentation: UV-visible double beam spectrophotometer.[8]
-
Solvent: Methanol.[8]
-
Wavelength Range for Spectra: 200-800 nm.[5]
-
λmax for Etoposide: 208 nm.[5]
-
Sample Preparation: Standard stock solutions of Etoposide (1000 µg/ml) were prepared by dissolving accurately weighed API in methanol.[8] Calibration standards were prepared by further dilution.[5]
Method 2: Simultaneous Estimation of Etoposide and Piperine Analog-I (First-Order Derivative Spectroscopy) [6]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Method: First-order derivative spectroscopy.[6]
-
Wavelength Range for Spectra: 200-400 nm.[6]
-
Working Wavelength: 360 nm (zero-crossing point for Etoposide).[6]
-
Sample Preparation: Multiple calibration standards were prepared and their zero-order spectra were recorded and converted to first-order derivative spectra.[6]
Mandatory Visualization
Caption: General workflow for analytical method validation.
References
- 1. eijppr.com [eijppr.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Etoposide validation and recovery using RP-HPLC and UV-Vis. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. ejpmr.com [ejpmr.com]
- 7. Validation and estimation of etoposide via RP-HPLC. [wisdomlib.org]
- 8. jddtonline.info [jddtonline.info]
Safety Operating Guide
Navigating the Safe Disposal of Etocarlide: A Procedural Guide
Core Principles for Etocarlide Waste Management
This compound waste should be managed as hazardous chemical waste. This approach is guided by the safety data for thiourea and thiocarbanilide, which indicate potential carcinogenicity and aquatic toxicity.[1][2] The primary objective is to prevent the release of this compound into the environment and to ensure the safety of all personnel.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the properties of the parent compound, thiourea, and the related compound, thiocarbanilide, provide a basis for its hazard assessment.
| Property | Thiourea | Thiocarbanilide | This compound (Predicted) | Reference |
| Appearance | White, lustrous crystals | White to pale yellow powder | Solid powder | [1][2] |
| Carcinogenicity | Suspected of causing cancer | Not listed as a carcinogen | Handle as a potential carcinogen | [2][3] |
| Aquatic Toxicity | Toxic to aquatic life | Toxic to aquatic organisms | Presumed to be toxic to aquatic life | [1][4] |
| Primary Disposal Route | Hazardous waste incineration | Approved waste disposal plant | Hazardous waste incineration | [1][5] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are recommended for the proper disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]
-
For handling larger quantities or in case of potential dust generation, a respirator may be necessary.[8]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[6]
-
For small spills of solid material, carefully sweep or vacuum the powder. Avoid generating dust.[8] The collected material should be placed in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
The contaminated absorbent material must be collected in a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
4. Final Disposal:
-
All containers of this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program.[6]
-
The primary recommended method for the final disposal of thiourea-based compounds is incineration in a licensed chemical incinerator.[5]
-
Never dispose of this compound down the drain or in regular trash.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe segregation and disposal of this compound waste.
By adhering to these procedures, which are rooted in the safe handling practices for chemically similar compounds, laboratory professionals can effectively manage this compound waste, thereby ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. flinnsci.com [flinnsci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for Etocarlide (Etoposide)
This guide provides essential safety protocols and logistical information for the handling and disposal of Etocarlide, a potent antineoplastic agent commonly known as Etoposide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Etoposide is classified as a hazardous drug, with potential carcinogenic and reproductive toxicity effects.[1][2][3][4][5]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound (Etoposide). The following table summarizes its key hazards and exposure limits.
| Hazard Classification | Description |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][4] H350: May cause cancer.[1][2][3][4] H361: Suspected of damaging fertility or the unborn child.[1][2][3][4] H412: Harmful to aquatic life with long-lasting effects.[1][4] |
| Carcinogenicity | IARC Group 1: Carcinogenic to humans.[3] |
| Primary Routes of Exposure | Inhalation, skin contact, ingestion, and injection.[6][7] |
| Occupational Exposure Limit (OEL) | Pfizer OEL TWA-8 Hr: 0.7 µg/m³.[8] Engineering controls should be the primary means to control exposures below this limit.[8] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final barrier against exposure after engineering and administrative controls have been implemented.[6] All PPE used when handling hazardous drugs must be disposable and should not be reused.[9]
Required PPE for Handling this compound (Etoposide)
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves. | Not generally required if containers are intact. | Not required if no risk of splash. | Not required. |
| Handling Intact Vials/Tablets | One pair of chemotherapy-tested gloves.[9] | Not required. | Not required. | Not required. |
| Compounding/Preparation (e.g., weighing powder, making solutions) | Double pair of chemotherapy-tested gloves (e.g., Nitrile).[6][9][10] Change gloves every 30-60 minutes or when damaged.[6] | Disposable gown made of a low-permeability fabric.[7][9] Gowns must be changed immediately if contaminated. | Chemical safety goggles and a face shield to protect against splashes.[7][9] | A NIOSH-certified respirator (e.g., N95) should be used when manipulating powders or aerosols outside of a containment device.[6][11] |
| Administering Solutions (in a research setting) | Double pair of chemotherapy-tested gloves.[9] | Chemotherapy-rated gown.[9] | Safety glasses with side shields or goggles. | Not typically required if administered within a primary engineering control (e.g., BSC). |
| Spill Cleanup | Double pair of chemotherapy-tested gloves.[9] | Impermeable gown.[7] | Chemical safety goggles and a face shield.[7] | A chemical cartridge-type respirator may be required for large spills.[6] All staff using respirators must be properly fit-tested and trained.[6][12] |
| Waste Disposal | Double pair of chemotherapy-tested gloves.[13] | Gown as required for the task that generated the waste. | Eye protection as needed. | Not typically required. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Planning:
-
Review SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound (Etoposide).[13]
-
Designate Area: All handling of this compound, especially the manipulation of powders or creation of solutions, must be performed in a designated area within a primary engineering control (PEC) such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood).[2][14]
-
Assemble Supplies: Gather all necessary supplies, including PPE, a plastic-backed absorbent pad to cover the work surface, and appropriate waste containers before starting work.
2. Donning PPE:
-
Perform hand hygiene.
-
Don a disposable gown, ensuring complete coverage.
-
Don the first pair of gloves, tucking the gown cuffs underneath the glove cuffs.
-
Don the second pair of gloves over the first, ensuring the gown cuff is between the two layers.
-
Don appropriate eye/face and respiratory protection as dictated by the risk assessment.
3. Handling Procedure:
-
Weighing Powders: If working with powdered this compound, handle it within a fume hood to minimize inhalation risk.[2] Use careful technique to avoid generating dust.
-
Reconstituting Vials: Use a closed system drug-transfer device (CSTD) whenever possible to prevent aerosols and leaks.
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling the drug and before leaving the work area.[1]
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them inside the PEC.
-
Remove the gown by rolling it away from the body and dispose of it in a designated chemotherapy waste container.
-
Remove the remaining PPE and dispose of it.
-
Wash hands thoroughly with soap and water.
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure.
1. Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.[7]
2. Don PPE:
-
Put on a full set of appropriate PPE for spill cleanup, including double gloves, an impermeable gown, eye/face protection, and a respirator if necessary.[7][12]
3. Contain and Clean:
-
Use a dedicated hazardous drug spill kit.[12]
-
Cover the spill with absorbent pads from the kit to contain it.[7]
-
Carefully collect all contaminated materials (absorbent pads, broken glass) using scoops or forceps and place them into the designated chemotherapy waste container.[7]
-
Clean the spill area with a detergent solution, followed by a deactivating agent if available, and then rinse with water.[1]
4. Dispose and Report:
-
Dispose of all cleanup materials as hazardous chemotherapeutic waste.[7]
-
Report the spill to the appropriate safety officer and complete any required documentation.[7]
Disposal Plan
All this compound-contaminated waste must be segregated and disposed of as hazardous waste in compliance with federal, state, and local regulations.[13][15][16]
1. Waste Segregation:
-
Trace Chemotherapy Waste: Includes items lightly contaminated, such as used PPE (gloves, gowns), empty vials, and absorbent pads. Place these items in a yellow, labeled chemotherapeutic waste container.[13][15]
-
Bulk Chemotherapy Waste: Includes unused or partially used vials, syringes containing visible drug residue, and grossly contaminated materials from spills.[13] This waste must be collected in a black, RCRA-regulated hazardous waste container.[13]
2. Disposal Procedure:
-
Container Management: Never dispose of liquid chemotherapeutic waste down the drain.[15] Do not dispose of solid chemotherapeutic waste in regular trash or standard biohazard bags.[15]
-
Labeling: Ensure all waste containers are clearly labeled as "Chemotherapeutic Waste" and include the name of the principal investigator.[15]
-
Pickup: When a waste container is full, seal it and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[13][15]
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound (Etoposide).
Caption: Safe Handling and Disposal Workflow for this compound (Etoposide).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medline.com [medline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. ipservices.care [ipservices.care]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. pogo.ca [pogo.ca]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. youtube.com [youtube.com]
- 12. ashp.org [ashp.org]
- 13. web.uri.edu [web.uri.edu]
- 14. gerpac.eu [gerpac.eu]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
